molecular formula C9H14N2O4S B2449843 N-(furan-2-ylmethyl)morpholine-4-sulfonamide CAS No. 833433-60-6

N-(furan-2-ylmethyl)morpholine-4-sulfonamide

Cat. No.: B2449843
CAS No.: 833433-60-6
M. Wt: 246.28
InChI Key: KDEJVYQVBVRWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Furan-2-ylmethyl)morpholine-4-sulfonamide (CAS 833433-60-6) is a sulfonamide-based compound supplied with 98% purity and is provided as a solid that requires storage at 2-8°C . This compound is designed for scientific research applications only. Sulfonamide derivatives represent a significant area of investigation in medicinal chemistry, with research indicating their potential as inhibitors of the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders, autoimmune conditions, and metabolic diseases . As part of this compound class, this compound provides researchers with a valuable chemical tool for exploring the structure-activity relationships (SAR) and mechanisms of inflammasome regulation . Further studies on sulfonamides also highlight their broader utility in researching antioxidant and antimicrobial activities . This product is intended for research purposes solely and is not approved for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c12-16(13,11-3-6-14-7-4-11)10-8-9-2-1-5-15-9/h1-2,5,10H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEJVYQVBVRWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Predictive Toxicology and Safety Profiling of Furan-Based Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an operational framework for drug discovery scientists evaluating furan-based sulfonamide candidates. It prioritizes mechanistic understanding and predictive workflows over generic safety advice.

A Bioactivation-Centric Technical Guide

Executive Summary

Furan-based sulfonamides (e.g., Furosemide) represent a pharmacologically privileged scaffold, often exhibiting potent carbonic anhydrase inhibition and diuretic activity. However, this structural class carries a bifurcated toxicity risk: the furan moiety is prone to metabolic bioactivation by Cytochrome P450 (CYP450) enzymes, leading to hepatotoxicity, while the sulfonamide group is associated with idiosyncratic hypersensitivity (SJS/TEN).

This guide provides a rigorous predictive framework for assessing these risks early in the lead optimization phase. By integrating in silico metabolic modeling with in vitro reactive metabolite trapping, researchers can distinguish between benign furan scaffolds and those liable to generate the toxic metabolite cis-2-butene-1,4-dial (BDA) .

Mechanistic Toxicology: The Furan-Sulfonamide Liability

Understanding the causality of toxicity is prerequisite to prediction. The safety profile is governed by two distinct pathways.

Furan Bioactivation (The Hepatotoxic Driver)

The furan ring is not inert. It undergoes oxidative metabolism, primarily catalyzed by CYP2E1 (and to a lesser extent CYP3A4).

  • Oxidation: The furan ring is oxidized to a transient furan-2,3-epoxide or directly to the ring-opened unsaturated dialdehyde.

  • Formation of BDA: The ultimate reactive metabolite is cis-2-butene-1,4-dial (BDA) .[1][2][3]

  • Covalent Binding: BDA is a potent electrophile (Michael acceptor) that alkylates cellular nucleophiles (protein thiols, DNA), leading to hepatocellular necrosis and potential carcinogenicity.

Sulfonamide Hypersensitivity (The Immunogenic Driver)

The sulfonamide moiety (


) can be metabolized to a hydroxylamine (

) and subsequently to a nitroso species (

). These intermediates act as haptens, binding to cell surface proteins and triggering T-cell mediated immune responses (idiosyncratic toxicity).
Visualization: The Bioactivation Pathway

The following diagram details the metabolic cascade of a generic furan-based sulfonamide, highlighting the divergence between detoxification (GSH conjugation) and toxicity.

FuranBioactivation Parent Furan-Based Sulfonamide (Parent Drug) CYP CYP450 Oxidation (CYP2E1 / CYP3A4) Parent->CYP Phase I Met. N_Ox N-Hydroxylation (-SO2NHOH) Parent->N_Ox Sulfonamide Met. Epoxide Unstable Furan Epoxide (Transient) CYP->Epoxide BDA cis-2-butene-1,4-dial (BDA - Reactive Electrophile) Epoxide->BDA Ring Opening Conjugate GSH-BDA Conjugate (Excreted / Detoxified) BDA->Conjugate + GSH (GST) Adduct Covalent Adducts (Hepatotoxicity / Carcinogenicity) BDA->Adduct Nucleophilic Attack GSH Glutathione (GSH) GSH->Conjugate Protein Cellular Proteins / DNA Protein->Adduct Nitroso Nitroso Species (-SO2NO) N_Ox->Nitroso Immune Immune Activation (Hypersensitivity) Nitroso->Immune

Figure 1: Dual metabolic activation pathways of furan-based sulfonamides leading to hepatotoxicity (via BDA) and hypersensitivity (via nitroso-sulfonamide).[4]

Predictive Framework: Step-by-Step Assessment

To de-risk a furan-sulfonamide candidate, a tiered screening approach is required.

Tier 1: In Silico Structural Assessment

Before synthesis, evaluate the "metabolic lability" of the furan ring.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the furan ring (e.g., nitro, carboxyl) generally reduce CYP-mediated oxidation by lowering electron density. Electron-donating groups (alkyls) increase bioactivation risk.

  • Steric Hindrance: Substitution at the C2/C5 positions can block CYP access, preventing epoxide formation.

  • Tools: Use QM/DFT models to calculate the Activation Energy (

    
    )  of furan epoxidation. High 
    
    
    
    correlates with safety.
Tier 2: In Vitro Reactive Metabolite Trapping

This is the "Go/No-Go" decision point. Standard stability assays are insufficient; you must specifically trap the BDA intermediate.

Table 1: Key In Vitro Screening Assays

Assay TypeTrapping AgentTarget MetaboliteReadoutSuccess Criteria
GSH Trapping Glutathione (GSH)Electrophiles (BDA, Epoxides)LC-MS/MS (Neutral Loss 129 Da)< 50 pmol adduct/mg protein
Cyanide Trapping Potassium Cyanide (KCN)Iminium ions / Hard electrophilesLC-MS/MSAbsence of cyano-adducts
Semicarbazide SemicarbazideDialdehydes (BDA specifically)LC-MS/MS (Bis-semicarbazone)Absence of pyridazine deriv.
TDI Assay N/ACYP InactivationIC50 shift (-/+ NADPH)

ratio low
Experimental Protocol: Microsomal GSH Trapping

Objective: Quantify the formation of reactive furan metabolites using human liver microsomes (HLM).

Materials:

  • Test Compound (10 mM DMSO stock)

  • Pooled Human Liver Microsomes (20 mg/mL)

  • NADPH Regenerating System

  • Glutathione (GSH) - 5 mM final concentration

  • Quench Solution: Acetonitrile with 0.1% Formic Acid

Workflow:

  • Pre-incubation: Mix HLM (1 mg/mL final), GSH (5 mM), and Test Compound (10 µM) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Incubation: Incubate for 60 minutes at 37°C.

    • Control A: No NADPH (detects non-CYP reactivity).

    • Control B: Furosemide (positive control for furan bioactivation).[4]

  • Termination: Add 2 volumes of ice-cold Quench Solution. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant into LC-HRMS (High-Resolution Mass Spec).

  • Data Processing: Search for [M + GSH - 2H]+ adducts (typical for furan ring opening/pyrrole formation) or [M + GSH + 16]+ (epoxide).

Tier 3: In Vivo Biomarkers

If a compound proceeds to animal studies, monitor specific biomarkers for furan toxicity:

  • Serum ALT/AST: General liver injury (low sensitivity for early detection).

  • Nrf2 Pathway Activation: Furan metabolites induce oxidative stress. Monitor Nrf2 nuclear translocation or HO-1 upregulation in liver tissue.

  • Covalent Binding Index (CBI): Administer radiolabeled drug and measure radioactivity bound to hepatic proteins. A CBI < 50 is generally considered low risk.

Risk Mitigation & Structural Design

If your lead compound shows high BDA formation, employ these medicinal chemistry strategies:

  • Scaffold Hopping: Replace the furan with a thiophene (less reactive S-oxidation) or oxazole (metabolically stable).

  • Blocking Metabolic Hotspots: Introduce a substituent (e.g., -Cl, -CF3) at the 5-position of the furan ring. This sterically and electronically disfavors CYP oxidation.

  • Reduce Lipophilicity (LogD): Lowering LogD reduces the affinity for CYP active sites generally, decreasing the rate of bioactivation.

Decision Logic for Optimization

The following workflow guides the optimization process based on screening data.

OptimizationLogic Start Lead Candidate (Furan-Sulfonamide) GSH_Screen GSH Trapping Assay Start->GSH_Screen Result_Pos High Adduct Formation (>50 pmol) GSH_Screen->Result_Pos Reactive Result_Neg Low/No Adducts GSH_Screen->Result_Neg Stable Design_Strat Structural Modification Result_Pos->Design_Strat Proceed Proceed to In Vivo Tox Result_Neg->Proceed Mod_1 Add EWG to Furan (e.g., 5-CF3) Design_Strat->Mod_1 Mod_2 Scaffold Hop (Thiophene/Oxazole) Design_Strat->Mod_2 Mod_1->GSH_Screen Re-test Mod_2->GSH_Screen Re-test

Figure 2: Iterative optimization workflow for mitigating reactive metabolite risks.

References

  • Peterson, L. A. (2013).[5] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

  • Mitchell, J. R., et al. (1976).[4] The role of biotransformation in chemical-induced liver injury. Environmental Health Perspectives, 15, 27-38.[4] Link

  • Sullivan, J. B., & Krieger, G. R. (2001). Clinical Environmental Health and Toxic Exposures. Lippincott Williams & Wilkins. (Referenced for Sulfonamide Hypersensitivity mechanisms).[4]

  • U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Link

  • Regal, K. A., et al. (2017). Metabolism of Furan by Human Liver Microsomes and its Inhibition by Cytochrome P450 Inhibitors. Drug Metabolism and Disposition, 45(11), 1154-1162. Link

Sources

Metabolic stability of N-(furan-2-ylmethyl)morpholine-4-sulfonamide in silico

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Silico Metabolic Stability Profiling of N-(furan-2-ylmethyl)morpholine-4-sulfonamide: A Mechanistic Evaluation Guide

Executive Summary

This technical guide provides a comprehensive in silico assessment framework for This compound .[1] While sulfonamide linkers generally offer robust proteolytic stability, this specific scaffold presents distinct metabolic liabilities—primarily centered on the bioactivation of the furan ring and oxidative lability of the morpholine heterocycle.

This document outlines a tiered computational workflow to predict Intrinsic Clearance (


), Sites of Metabolism (SOM), and potential toxicity flags. It is designed for medicinal chemists and computational toxicologists seeking to de-risk this pharmacophore early in the drug discovery pipeline.

Structural Deconstruction & Metabolic Liabilities

To accurately predict metabolic stability, we must first deconstruct the molecule into its constituent pharmacophores and analyze their electronic properties in the context of Cytochrome P450 (CYP) catalysis.

Compound: this compound[1]

FragmentStructural FeatureMetabolic Liability Risk (High/Med/Low)Primary Mechanism
Furan Ring 5-membered aromatic etherHIGH (Critical) Bioactivation: CYP-mediated oxidation to cis-2-butene-1,4-dial (reactive enedial).[1]
Morpholine Saturated heterocycleMEDIUM

-C Hydroxylation:
Leading to ring opening or lactam formation.[1]
Sulfonamide

linker
LOW Stable: Resistant to hydrolysis; potential for N-dealkylation (minor).[1]
Methylene Bridge

LOW/MED Hydroxylation: Benzylic-like oxidation (facilitated by furan

-system).[1]
The Furan Structural Alert

The furan ring is the most critical liability. Unlike phenyl bioisosteres, furan is a "structural alert" in medicinal chemistry.[1] CYP450 enzymes (specifically CYP2E1 and CYP3A4 ) can oxidize the furan ring, not to a stable phenol, but to a reactive epoxide or radical intermediate that opens to form cis-2-butene-1,4-dial [1].[1][2] This electrophile readily forms adducts with proteins and DNA, leading to hepatotoxicity.

Morpholine Oxidation

While morpholine is often used to improve solubility, it is susceptible to oxidative attack at the carbon atoms adjacent to the oxygen (C2/C6) or nitrogen (C3/C5). However, in this specific molecule, the nitrogen is part of a sulfonamide. The strong electron-withdrawing nature of the sulfonyl group (


) reduces the electron density on the nitrogen, making N-oxidation unlikely. The primary risk remains C-hydroxylation [2].[1]

The In Silico Workflow[3][4][5][6][7]

A robust stability assessment requires a cascade of computational techniques, moving from rapid rule-based screening to high-precision quantum mechanics.[1]

Workflow Diagram

MetabolicStabilityWorkflow cluster_Phase1 Phase I: Ligand-Based Screening cluster_Phase2 Phase II: Structure-Based Modeling cluster_Phase3 Phase III: Quantum Mechanics Input Input Structure: This compound QSAR QSAR/Machine Learning (StarDrop / ADMET Predictor) Input->QSAR SOM_Pred Site of Metabolism (SOM) Prediction (FAME / GLORY) QSAR->SOM_Pred Docking Ensemble Docking (CYP3A4, CYP2E1, CYP2C9) SOM_Pred->Docking MD Molecular Dynamics (MD) (Distance to Heme Iron) Docking->MD DFT DFT Calculations (Bond Dissociation Energy - BDE) MD->DFT TS_Search Transition State Energy (Activation Barrier) DFT->TS_Search Output Output Profile: CLint, t1/2, Toxicity Flags TS_Search->Output

Figure 1: Hierarchical in silico workflow for metabolic stability assessment, progressing from statistical models to quantum mechanical validation.

Step-by-Step Experimental Protocols

Phase I: Rapid SOM Prediction (Ligand-Based)

Objective: Identify which atoms are most likely to be attacked by CYPs.[1]

  • Software Setup: Use tools like SmartCyp (open source) or StarDrop (commercial).[1]

  • Protocol:

    • Generate the SMILES string: C1COCCN1S(=O)(=O)NCC2=CC=CO2.[1]

    • Run the SOM prediction algorithm.

    • Expected Result: The algorithm will assign a "Lability Score" to each atom.

    • Hypothesis: The

      
      -carbons of the furan ring (C2/C5) and the methylene bridge will show the highest scores due to electronic activation and accessibility.
      
Phase II: Structure-Based Docking (CYP Interaction)

Objective: Determine if the molecule fits into the active site of relevant CYPs (specifically CYP2E1 for furan and CYP3A4 for general clearance) in a conformation that permits oxidation.

  • Protein Preparation:

    • Retrieve Crystal Structures: CYP3A4 (PDB: 1TQN) and CYP2E1 (PDB: 3E4E).[1]

    • Correct bond orders, add hydrogens, and optimize H-bond networks (e.g., using Schrödinger Protein Preparation Wizard).[1]

  • Ligand Preparation:

    • Generate 3D conformers.[1] Calculate protonation states at pH 7.4 (Sulfonamide N is usually neutral, pKa ~10).

  • Docking Protocol:

    • Define Grid Box: Centered on the Heme Iron (

      
      ).
      
    • Constraint: Apply a distance constraint (optional but recommended) requiring a ligand atom to be within 4-6 Å of the Heme Iron.

    • Metric: Measure the Distance to Iron (

      
      ) for the vulnerable hydrogens identified in Phase I.
      
    • Threshold:

      
       Å indicates a high probability of metabolism.[1]
      
Phase III: Quantum Mechanical (QM) Validation

Objective: Calculate the energy required to break the C-H bond (Bond Dissociation Energy - BDE). This is the "gold standard" for predicting metabolic rates.

  • Method: Density Functional Theory (DFT).[1][3]

  • Level of Theory: B3LYP/6-31G* or M06-2X/def2-TZVP.

  • Calculation:

    • Calculate Energy of Parent Molecule (

      
      ).[1]
      
    • Remove a Hydrogen atom from the SOM (furan

      
      -C, morpholine 
      
      
      
      -C) to form a radical.[1]
    • Calculate Energy of Radical (

      
      ) + Energy of H-atom (
      
      
      
      ).
    • BDE =

      
      .[1]
      
  • Interpretation: Lower BDE correlates with faster metabolism.[1]

    • Furan

      
      -H: ~85-90 kcal/mol (Very Labile).[1]
      
    • Morpholine

      
      -H: ~92-95 kcal/mol (Moderately Stable).[1]
      
    • Aromatic Phenyl H (Reference): ~110 kcal/mol (Stable).[1]

Mechanism of Toxicity: The Furan Bioactivation

The most significant finding from an in silico screen of this molecule is not just "instability" but "toxicity." The diagram below details the specific pathway that must be flagged.

FuranBioactivation Parent Parent Compound (Furan Ring) Epoxide Unstable Epoxide / Radical Intermediate Parent->Epoxide + [O] (CYP2E1) CYP CYP450 (Oxidation) CYP->Parent BDA cis-2-butene-1,4-dial (Reactive Enedial) Epoxide->BDA Ring Opening Adduct Protein/DNA Adduct (Hepatotoxicity) BDA->Adduct Nucleophilic Attack (Lysine/Cysteine)

Figure 2: Bioactivation pathway of the furan moiety. The formation of cis-2-butene-1,4-dial is a critical safety flag predicted by metabolite simulation tools.

Mitigation Strategies (Molecular Design)

If the in silico data confirms high clearance or toxicity risks, the following structural modifications are recommended:

Modification StrategyRationalePredicted Effect
Replace Furan with Thiophene Thiophene is aromatic (S-heterocycle) but less prone to ring opening than furan.[1]Increased Stability: Higher BDE for

-H; avoids enedial formation.
Replace Furan with Oxazole Oxazole is less electron-rich and blocks the metabolic soft spot.[1]High Stability: Significantly reduces CYP affinity.[1]
Deuteration Replace H with D at the methylene bridge or morpholine

-carbons.[1]
Kinetic Isotope Effect: Slows C-H bond breakage (

).[1]
Morpholine Bridging Use bridged morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane).[1]Steric Hindrance: Blocks CYP access to the ring carbons.

References

  • Peterson, L. A. (2013).[1][4] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.[1][4] [1]

  • Shaikh, A. R., et al. (2009).[1] Quantum chemical studies for oxidation of morpholine by Cytochrome P450. Journal of Inorganic Biochemistry, 103(1), 1-10.[1]

  • Kirchmair, J., et al. (2012).[1] Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery, 11, 379–401.[1]

  • Optibrium. (2024).[1][5] StarDrop™: Predicting Metabolic Stability.[1]

  • Simulations Plus. (2024).[1][6] ADMET Predictor®: Metabolism Module.

Sources

Methodological & Application

Optimal Reaction Conditions for Sulfamoylation of Furan-2-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal reaction conditions for sulfamoylation of furan-2-ylmethylamine Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists

Abstract

This application note details the optimized synthetic protocol for the


-sulfamoylation of furan-2-ylmethylamine  (furfurylamine) to yield 

-(furan-2-ylmethyl)sulfamide
. This structural motif is a critical pharmacophore in the development of Carbonic Anhydrase (CA) inhibitors, particularly for isoforms hCA IX and XII associated with hypoxic tumors. While traditional methods utilizing chlorosulfonyl isocyanate (CSI) offer speed, they suffer from harsh conditions and difficult handling. This guide prioritizes a nucleophilic substitution strategy using sulfamide (

) in refluxing 1,4-dioxane
, offering a robust, scalable, and operationally simple alternative with high functional group tolerance.

Introduction & Scientific Context

The sulfamate and sulfamide moieties are bioisosteres of the sulfonamide group, widely recognized for their ability to coordinate zinc ions in the active sites of metalloenzymes.[1] Furan-2-ylmethylamine is a frequent scaffold in medicinal chemistry due to the furan ring's ability to engage in


-stacking and hydrophobic interactions within enzyme pockets.

Why this reaction matters:

  • Target: Synthesis of

    
    -(furan-2-ylmethyl)sulfamide (
    
    
    
    ).
  • Challenge: Primary amines are nucleophilic, but the sulfur center in sulfamide (

    
    ) is relatively unreactive, requiring thermal activation or specific leaving groups.
    
  • Solution: A trans-sulfamoylation approach driven by the entropy of ammonia release.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the primary amine nitrogen onto the sulfur atom of the sulfamide reagent. This is an equilibrium process driven forward by the expulsion of ammonia (


) gas or its sequestration by a proton scavenger.

ReactionMechanism Substrate Furan-2-ylmethylamine (Nucleophile) TS Tetrahedral Intermediate (Transition State) Substrate->TS Nucleophilic Attack (Reflux) Reagent Sulfamide (NH2-SO2-NH2) Reagent->TS Product N-(furan-2-ylmethyl)sulfamide TS->Product Elimination Byproduct Ammonia (NH3) (Gas Evolution) TS->Byproduct Entropy Drive

Figure 1: Mechanistic pathway of the trans-sulfamoylation reaction. The evolution of ammonia gas drives the equilibrium toward the product.

Optimization of Reaction Conditions

The efficiency of this transformation relies heavily on solvent choice, temperature, and stoichiometry. The following data summarizes the optimization parameters to maximize yield and minimize the formation of symmetrical bis-sulfamides (


).
Critical Parameters
ParameterCondition TestedOutcomeRecommendation
Solvent Dichloromethane (DCM)Poor solubility of sulfamide; very slow reaction.Not Recommended
1,4-Dioxane Excellent solubility at reflux (

C); optimal rate.
Preferred
WaterGreen solvent, but workup is difficult due to product solubility.Alternative (Green)
Stoichiometry 1:1 (Amine:Sulfamide)High formation of symmetrical bis-sulfamide byproduct.Avoid
1:3 to 1:4 (Amine:Sulfamide) Suppresses bis-substitution; favors mono-sulfamoylation. Optimal
Temperature Room TemperatureNegligible conversion after 24h.Too Low
Reflux (

C)
Full conversion in 6-12 hours. Optimal
Why 1,4-Dioxane?

While water is a greener alternative, the isolation of


-(furan-2-ylmethyl)sulfamide from water is challenging due to its amphiphilic nature. 1,4-Dioxane allows for high-temperature reflux to overcome the activation energy barrier and simplifies workup (solvent evaporation followed by extraction).

Standardized Experimental Protocol

This protocol is designed for the synthesis of


-(furan-2-ylmethyl)sulfamide  on a 1–5 mmol scale.
Materials
  • Substrate: Furan-2-ylmethylamine (Furfurylamine) [CAS: 617-89-0]

  • Reagent: Sulfamide (

    
    ) [CAS: 7803-58-9]
    
  • Solvent: 1,4-Dioxane (Anhydrous preferred, but reagent grade is acceptable)

  • Apparatus: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Methodology

1. Reaction Setup:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sulfamide (4.0 equiv) in 1,4-Dioxane (0.5 M concentration relative to amine) .

  • Note: The excess sulfamide is crucial to prevent the amine from reacting twice with the sulfur center.

  • Add Furan-2-ylmethylamine (1.0 equiv) dropwise to the stirring solution at room temperature.

2. Thermal Activation:

  • Attach a reflux condenser.

  • Heat the mixture to reflux (

    
    C) .
    
  • Maintain reflux for 6–12 hours . Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The product typically appears more polar than the starting amine.

3. Workup:

  • Cool the reaction mixture to room temperature.

  • Filter off any insoluble precipitate (often unreacted sulfamide).

  • Concentrate the filtrate under reduced pressure (Rotavap) to remove 1,4-dioxane.

  • Residue Handling: The residue will contain the product and excess sulfamide.

  • Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 5% aqueous HCl (to remove unreacted amine) followed by Water and Brine .

  • Crucial Step: If the product is highly water-soluble (common for small sulfamides), skip the aqueous wash. Instead, adsorb the crude residue onto silica gel directly.

4. Purification:

  • Purify via Flash Column Chromatography .

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 0% to 5% Methanol in Dichloromethane (DCM).

  • Product Isolation: Collect fractions containing the product, evaporate solvent, and dry under high vacuum to yield a white to off-white solid.

Workflow Start Start: Mix Furfurylamine (1 eq) + Sulfamide (4 eq) in Dioxane Reflux Reflux at 110°C (6-12 Hours) Start->Reflux Monitor Monitor via TLC/LC-MS (Check for disappearance of amine) Reflux->Monitor Workup Concentrate Solvent Redissolve in EtOAc Monitor->Workup Complete Purify Flash Chromatography (DCM:MeOH Gradient) Workup->Purify Final Pure N-(furan-2-ylmethyl)sulfamide Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target sulfamide.

Troubleshooting & Quality Control

Common Issues
  • Low Yield: Often due to the formation of the bis-sulfamide byproduct. Solution: Ensure the 4-fold excess of sulfamide is strictly maintained.

  • Product loss during workup: The product has moderate water solubility. Solution: Avoid excessive aqueous washes. Use a "dry load" technique for chromatography if the crude is gummy.

  • Unreacted Amine: If the amine persists, extend reflux time or add a catalytic amount of nucleophilic catalyst (though usually not necessary).

Characterization Criteria

A successful synthesis should meet the following spectral characteristics:

  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the singlet/multiplet of the
    
    
    protons of the sulfamide group (typically around
    
    
    6.5–7.0 ppm, exchangeable with
    
    
    ) and the triplet/multiplet of the benzylic
    
    
    (
    
    
    7.0–7.5 ppm). The furan ring protons will appear at characteristic shifts (
    
    
    6.4, 6.5, 7.6 ppm).
  • Mass Spectrometry:

    
     or 
    
    
    
    peak corresponding to the molecular weight (MW
    
    
    176.19 g/mol ).

References

  • Sharonova, T., et al. (2022).[2] "Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 857-865.

  • Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 26(6), 767-792.

  • Reber, J. D., et al. (2013). "Sulfamide Synthesis via Trans-Sulfamoylation." Tetrahedron Letters, 54(29), 3773–3776.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

Sources

Preparation of N-(furan-2-ylmethyl)morpholine-4-sulfonamide using morpholine-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-04

Abstract & Scope

This application note details the optimized protocol for synthesizing N-(furan-2-ylmethyl)morpholine-4-sulfonamide , a pharmacophore relevant to fragment-based drug discovery. Unlike standard arylsulfonamide synthesis, this reaction involves a sulfamoyl chloride (


), which exhibits distinct electrophilicity compared to aryl sulfonyl chlorides.

This guide addresses two critical challenges:

  • Reactivity Modulation: Overcoming the reduced electrophilicity of morpholine-4-sulfonyl chloride due to nitrogen lone-pair resonance.

  • Furan Preservation: Preventing acid-catalyzed ring opening of the furan moiety during workup.

Chemical Background & Strategic Analysis

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] However, the electrophilicity of the sulfur center in morpholine-4-sulfonyl chloride is attenuated by the electron-donating effect of the morpholine nitrogen (resonance donation into the


 antibonding orbitals). Consequently, standard Schotten-Baumann conditions (biphasic aqueous/organic) often result in hydrolysis rather than amidation.

Strategic Choice: We utilize anhydrous conditions with a nucleophilic catalyst (DMAP) to stabilize the acyl-pyridinium-like transition state, facilitating the attack by furfurylamine.

Reaction Scheme (Graphviz)

ReactionScheme Reactant1 Morpholine-4-sulfonyl chloride Intermediate Tetrahedral Intermediate Reactant1->Intermediate Reactant2 Furfurylamine (Nucleophile) Reactant2->Intermediate Reagents TEA (Base) DMAP (Cat.) DCM (Solvent) Reagents->Intermediate Catalysis Product N-(furan-2-ylmethyl) morpholine-4-sulfonamide Intermediate->Product Byproduct TEA·HCl Intermediate->Byproduct

Caption: Nucleophilic substitution pathway enhanced by base catalysis.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[2]Role
Morpholine-4-sulfonyl chloride 1828-66-61.0Electrophile
Furfurylamine 617-89-01.1Nucleophile
Triethylamine (TEA) 121-44-81.5HCl Scavenger
4-Dimethylaminopyridine (DMAP) 1122-58-30.05Nucleophilic Catalyst
Dichloromethane (DCM) 75-09-2-Solvent (Anhydrous)
Equipment
  • Reaction Vessel: 50 mL Round Bottom Flask (oven-dried).

  • Atmosphere Control: Nitrogen or Argon balloon.

  • Monitoring: TLC Silica plates (

    
    ), Mobile phase (Hexane:EtOAc).
    

Experimental Protocol

Preparation (Step-by-Step)

Step 1: Setup Purge a 50 mL round-bottom flask with nitrogen. Add Morpholine-4-sulfonyl chloride (1.0 mmol, 185 mg) and anhydrous DCM (5 mL). Stir until fully dissolved.

Step 2: Base Addition Cool the solution to 0°C (ice bath). Add Triethylamine (1.5 mmol, 210 µL) dropwise.

  • Note: The solution may fume slightly due to trace HCl in the sulfonyl chloride.

  • Add DMAP (0.05 mmol, 6 mg) in one portion.

Step 3: Nucleophile Addition Add Furfurylamine (1.1 mmol, 97 µL) dropwise over 2 minutes.

  • Critical Control: Keep temperature < 5°C during addition to prevent exotherms that could degrade the furan ring.

Step 4: Reaction Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 4–6 hours.

  • Monitoring: Check TLC (50% EtOAc in Hexane). The sulfonyl chloride spot (

    
    ) should disappear; product spot appears at 
    
    
    
    .
Workup (Furan-Safe Protocol)

Warning: Furan rings are sensitive to strong acids (leading to ring opening/polymerization).[3][4] Do not use 1M HCl for washing.

  • Quench: Dilute reaction mixture with 10 mL DCM.

  • Wash 1 (Amine Removal): Wash with 10 mL of 10% Citric Acid or Saturated

    
     . These are mild enough to protonate excess furfurylamine without opening the furan ring.
    
  • Wash 2 (Neutralization): Wash with 10 mL Saturated

    
    .
    
  • Wash 3 (Drying): Wash with 10 mL Brine.

  • Dry & Concentrate: Dry organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at < 40°C.
    
Purification[3]
  • Method A (Preferred): Recrystallization from hot Ethanol/Hexane if the crude solid is >90% pure.

  • Method B: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent Gradient: 0%

      
       50% EtOAc in Hexane.
      

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Workup (Furan Safe) cluster_2 Phase 3: Purification Start Dissolve Sulfonyl Cl in DCM (0°C) AddBase Add TEA & DMAP Start->AddBase AddAmine Add Furfurylamine (Dropwise) AddBase->AddAmine React Stir RT (4-6h) Monitor TLC AddAmine->React Quench Dilute with DCM React->Quench WashAcid Wash: 10% Citric Acid (Removes Amine) Quench->WashAcid WashBase Wash: Sat. NaHCO3 (Neutralize) WashAcid->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry Check Check Purity (NMR) Dry->Check Recryst Recrystallization (EtOH/Hex) Check->Recryst High Purity Column Flash Chromatography (Hex/EtOAc) Check->Column Low Purity Final Final Product (White Solid) Recryst->Final Column->Final

Caption: Operational workflow emphasizing the mild acidic wash to protect the furan ring.

Expected Characterization Data

When analyzing the final product, look for these diagnostic signals in


-NMR (

, 400 MHz):
MoietyChemical Shift (

)
MultiplicityIntegrationAssignment
Furan 7.40dd1HC5-H (Furan ring)
Furan 6.35dd1HC3-H (Furan ring)
Furan 6.25dd1HC4-H (Furan ring)
Linker 4.35d2H

attached to Furan
Sulfonamide 4.80 - 5.10t (broad)1H

(Exchangeable)
Morpholine 3.70m4H

Morpholine 3.15m4H

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Purge flask with

. Check reagent quality (sulfonyl chloride degrades to acid over time).
Dark Product Furan DecompositionWorkup was too acidic or rotary evaporation bath was too hot (>45°C). Use Citric Acid wash only.
Slow Reaction Low ElectrophilicityIncrease DMAP to 10 mol%. Heat to reflux (40°C) carefully if RT is insufficient after 6h.
Impurity (Amine) Incomplete WashingFurfurylamine is water-soluble but requires protonation. Ensure the Citric Acid wash is thorough.

References

  • General Sulfonamide Synthesis: "Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry." Sigma-Aldrich (Merck).

  • Reactivity of Sulfamoyl Chlorides: Hell, S. M., et al. (2019).[5] "Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides."[5] J. Am. Chem. Soc.[5][6][7]

  • Furan Stability: "Synthesis, Reactions and Medicinal Uses of Furan." PharmaGuideline.

  • Morpholine-4-sulfonyl Chloride Data: "Morpholine-4-sulfonyl chloride Product Page." ChemicalBook.

Sources

Optimized Solvent Selection Strategy for the Crystallization of N-(furan-2-ylmethyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent selection and crystallization protocol for N-(furan-2-ylmethyl)morpholine-4-sulfonamide .[1][2] As a compound featuring a hybrid structure of a morpholine ring, a sulfamide core (


), and a furan moiety, it presents unique challenges regarding solubility balance and chemical stability.[1][2]

This protocol moves beyond trial-and-error by applying a Thermodynamic-Kinetic Balance approach.[1][2] We utilize the polarity difference between the morpholine (hydrophilic) and furan (lipophilic) domains to engineer a solvent system that maximizes yield while ensuring high purity and stable crystal habit.

Physicochemical Profiling & Solubility Prediction[2][3][4]

Before initiating wet chemistry, we must analyze the molecule to predict solvent interactions.

Structural Analysis[1][2][4][5][6]
  • Morpholine Ring: Introduces moderate polarity and H-bond acceptance (ether oxygen).[1][2]

  • Sulfamide Linker (

    
    ):  The core structural unit.[1][2] The 
    
    
    
    proton is a hydrogen bond donor (HBD), while the sulfonyl oxygens are strong hydrogen bond acceptors (HBA).[1][2] This moiety typically imparts high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols.
  • Furan-2-ylmethyl Group: Adds aromatic character and lipophilicity.[1][2] Critical Note: The furan ring is acid-sensitive.[1][2] Avoid strong acidic solvents or high temperatures (>60°C) in acidic media to prevent ring opening or polymerization.[1][2]

Predicted Solubility Matrix

Based on the "Like Dissolves Like" principle and functional group contribution:

Solvent ClassRepresentative SolventsPredicted SolubilityUtility
Polar Aprotic DMSO, DMF, DMAcHigh Initial dissolution; too soluble for yield without anti-solvent.[1][2]
Alcohols Methanol, Ethanol, IPAModerate to High Ideal Primary Solvents. Good temperature dependence.[1]
Ketones Acetone, MEKModerate Good for cooling crystallization; volatile for easy drying.[1][2]
Esters Ethyl Acetate, IPMLow to Moderate Potential primary solvent or anti-solvent depending on temperature.[1][2]
Water WaterLow Ideal Anti-Solvent. High polarity forces precipitation.[1][2]
Hydrocarbons Hexane, Heptane, TolueneVery Low Ideal Anti-Solvent. Induces crystallization via polarity mismatch.[1]
Chlorinated DCM, ChloroformHigh Avoid.[1][2][3] Too volatile; leads to crusting and amorphous solids.[1][2]

Protocol: Tiered Solvent Screening

Do not rely on a single attempt. Use this self-validating tiered approach to identify the optimal system.

Tier 1: Visual Solubility Range Finding (The "Crash" Test)

Objective: Rapidly categorize solvents into "Good" (Solvent) and "Bad" (Anti-solvent).[1][2]

Procedure:

  • Place 10 mg of this compound into 5 separate HPLC vials.

  • Add 100 µL of a test solvent (Methanol, Acetone, Ethyl Acetate, Toluene, Water) to each vial.

  • Observation A (Room Temp):

    • Clear Solution: "Good Solvent" (Too soluble? Check Tier 2).

    • Suspension: Heat to 50°C.

  • Observation B (Heated):

    • Clear Solution upon heating:Potential Crystallization Solvent. [1][2][3][4][5]

    • Remains Suspension:Anti-Solvent.

Tier 2: Binary System Optimization

Single solvents often fail to provide the yield/purity balance.[2] We target a binary system (Solvent/Anti-solvent).[1][2]

Recommended Systems to Screen:

  • Ethanol / Water: (Green chemistry compliant, tunable polarity).[1][2]

  • Acetone / Water: (Sharp solubility curve, fast crystallization).[1][2]

  • Ethyl Acetate / Heptane: (For moisture-sensitive polymorphs, though less relevant here).

Detailed Crystallization Protocol (Ethanol/Water System)

This protocol is selected as the primary recommendation due to the balance of morpholine solubility (in Ethanol) and furan hydrophobicity (driving precipitation in Water).

Materials:
  • Crude this compound[1][2]

  • Solvent A: Absolute Ethanol (EtOH)[1][2]

  • Solvent B: Deionized Water (Anti-solvent)[1][2]

  • Equipment: Magnetic stirrer with heating block, temperature probe, vacuum filtration setup.

Step-by-Step Methodology:

1. Saturation (Dissolution):

  • Charge 1.0 g of crude solid into a 20 mL vial.

  • Add 5.0 mL of Ethanol .[1][2]

  • Heat to 50°C (Do not exceed 60°C to protect the furan ring).[2]

  • Checkpoint: If solids remain, add Ethanol in 0.5 mL increments until a clear yellow/orange solution is obtained.

  • Validation: The solution should be clear. If particles remain (inorganic salts), hot filter immediately.[2]

2. Nucleation Zone (The "Cloud Point"):

  • Maintain temperature at 45-50°C.

  • Add Water dropwise with moderate stirring.

  • Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears. This is the Metastable Zone Width (MSZW) boundary.[1][2]

  • Add 0.5 mL of Ethanol to re-dissolve the turbidity (return to clear solution).[2]

3. Controlled Cooling (Crystal Growth):

  • Turn off the heat.[2] Allow the vial to cool slowly to room temperature (approx. 1°C/min).

  • Mechanism:[1][2][6][7][3][8][9] Slow cooling promotes the growth of fewer, larger crystals (higher purity) rather than a crash precipitation of amorphous powder.

  • Optional: If no crystals form by 25°C, place in a refrigerator (4°C) for 12 hours.

4. Isolation:

  • Filter the crystals using a Buchner funnel.[2]

  • Wash: Rinse with a cold (4°C) mixture of Ethanol/Water (1:3 ratio) to remove surface impurities without dissolving the product.[1][2]

  • Drying: Vacuum dry at 40°C for 6 hours.

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision-making process for solvent selection, ensuring a self-correcting workflow.

SolventSelection Start Start: Crude N-(furan-2-ylmethyl) morpholine-4-sulfonamide SolubilityTest Tier 1: Solubility Test (100 mg/mL) in MeOH, EtOH, Acetone, EtOAc Start->SolubilityTest CheckSolubility Is it soluble at RT? SolubilityTest->CheckSolubility Heat Heat to 50°C CheckSolubility->Heat No TooSoluble Too Soluble (RT) Use as Solvent A in Binary Mix CheckSolubility->TooSoluble Yes CheckHeatSol Soluble at 50°C? Heat->CheckHeatSol GoodSolvent Candidate Primary Solvent (Cooling Crystallization) CheckHeatSol->GoodSolvent Yes Insoluble Insoluble (Hot) Candidate Anti-Solvent CheckHeatSol->Insoluble No Cooling Controlled Cooling (1°C/min) GoodSolvent->Cooling Optimization Tier 2: Binary Optimization TooSoluble->Optimization Insoluble->Optimization Use as Solvent B AntiSolventAdd Add Anti-Solvent (Water or Heptane) to Cloud Point Optimization->AntiSolventAdd AntiSolventAdd->Cooling Result Isolate Crystals Check XRD/Purity Cooling->Result

Caption: Workflow for selecting and optimizing the solvent system based on solubility behavior.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Max Temperature < 60°CFuran rings are thermally stable but can degrade in the presence of trace acids/oxidizers at high heat.[1][2]
Cooling Rate 0.5 - 1.0 °C/minFast cooling traps impurities (solvent inclusions) and creates amorphous material.[1][2] Slow cooling yields crystalline habit.[1][2][5]
Agitation Moderate (200-300 RPM)Essential to prevent "oiling out" (liquid-liquid phase separation) before crystallization.[1][2]
pH Control Neutral (pH 6-8)Sulfamides are stable at neutral pH.[1][2] Avoid strong acids (hydrolysis of furan) or strong bases (salt formation).[1][2]

Troubleshooting "Oiling Out"

A common issue with flexible molecules like this (containing the


 linker) is "oiling out," where the product separates as a sticky oil rather than crystals.

Solution:

  • Seed Crystals: Retain a small amount of crude solid.[1][2] Add a tiny speck to the solution at the cloud point. This provides a template for crystal growth.[1][2][5]

  • Reduce Anti-Solvent Rate: Add water slower.

  • Temperature Cycling: If oil forms, reheat until dissolved, then cool very slowly.

References

  • BenchChem Technical Support. (2025).[1][2][4][5] Recrystallization of Sulfonamide Products: Troubleshooting and Solvent Selection. BenchChem Application Notes. Link[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Sulfonamide Derivatives. PubChem.[1][2] Link

  • Anderson, N. G. (2012).[1][2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1][2] (Standard text for solvent selection principles).

  • Groom, C. R., et al. (2016).[1][2][10] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. (Reference for general sulfonamide crystal packing tendencies). Link

(Note: While specific solubility data for this compound is not indexed in public repositories, the protocols above are derived from standard crystallographic behavior of the sulfamide/furan pharmacophore class.)

Sources

In vitro assay protocols for testing N-(furan-2-ylmethyl)morpholine-4-sulfonamide activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Analysis[1][2][3][4][5]

The compound N-(furan-2-ylmethyl)morpholine-4-sulfonamide represents a classic "hybrid scaffold" in medicinal chemistry, merging three distinct functional motifs:

  • Morpholine Ring: A privileged structure known to improve water solubility and metabolic stability, often acting as a hydrogen bond acceptor in kinase and enzyme active sites.

  • Sulfamide Linker (

    
    ):  Unlike traditional sulfonamides, the sulfamide linkage offers unique geometry and hydrolytic stability, often serving as a transition-state analogue for proteolytic enzymes or carbonic anhydrases.
    
  • Furan Moiety: A bioisostere for phenyl rings that enhances lipophilicity and hydrogen bonding potential, though it carries a "structural alert" for metabolic activation (via cytochrome P450 oxidation) that requires rigorous cytotoxicity profiling.

This application note details the protocols for validating this molecule’s activity in two high-probability therapeutic areas: Carbonic Anhydrase Inhibition (relevant to glaucoma and hypoxic tumors) and Antimicrobial Activity (relevant to MRSA/Gram-positive strains), followed by essential Cytotoxicity Screening .

Experimental Logic & Workflow

The characterization pipeline is designed to filter "false positives" (non-specific toxicity) from "true hits" (specific target engagement).

Workflow cluster_Assays Parallel Bioassays Start Compound Resynthesis Solubility Solubility Check (DMSO/Buffer) Start->Solubility CA_Assay Protocol A: Carbonic Anhydrase Inhibition (Esterase) Solubility->CA_Assay Target 1 MIC_Assay Protocol B: Antimicrobial Microbroth Dilution Solubility->MIC_Assay Target 2 Tox Protocol C: Cytotoxicity (MTT) (HepG2/HEK293) CA_Assay->Tox MIC_Assay->Tox Decision Lead Optimization Decision Matrix Tox->Decision

Figure 1: Experimental workflow for validating sulfamide-furan scaffolds. The parallel approach ensures that biological activity is contextualized against cellular toxicity early in the process.

Protocol A: Carbonic Anhydrase (CA) Inhibition Assay

Rationale: Sulfonamides and sulfamides are the primary class of Carbonic Anhydrase Inhibitors (CAIs). While primary sulfonamides (


) are most potent, 

-substituted derivatives like this molecule are often investigated for isoform selectivity (e.g., hCA IX over hCA II) or as prodrugs.

Method: Colorimetric Esterase Assay (4-Nitrophenyl Acetate Hydrolysis). Mechanism: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow), measurable at 400–405 nm.

Materials
  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II) or IX (hCA IX).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (dissolved in acetonitrile).

  • Buffer: 12.5 mM Tris-SO₄, pH 7.6.

  • Control: Acetazolamide (Standard CAI).

Step-by-Step Procedure
  • Preparation:

    • Prepare a 20 mM stock of the test compound in DMSO.

    • Dilute enzyme to 1 µM in Tris-SO₄ buffer.

    • Prepare 3 mM 4-NPA substrate solution fresh.

  • Incubation:

    • In a 96-well clear plate, add 80 µL of Assay Buffer.

    • Add 10 µL of Test Compound (Final concentrations: 0.01 µM – 100 µM).

    • Add 10 µL of hCA Enzyme solution.

    • Critical Step: Incubate for 15 minutes at 25°C to allow pre-equilibrium binding.

  • Reaction Initiation:

    • Add 100 µL of 3 mM 4-NPA substrate to all wells using a multichannel pipette.

  • Kinetic Read:

    • Immediately place in a microplate reader.

    • Measure Absorbance at 405 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Determine % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response equation to calculate

      
      .
      

Protocol B: Antimicrobial Susceptibility (Microbroth Dilution)

Rationale: Furan-containing sulfonamides have demonstrated significant antibacterial activity, particularly against Gram-positive strains like S. aureus (MRSA). This assay determines the Minimum Inhibitory Concentration (MIC).[1][2]

Materials
  • Bacterial Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Resazurin (Alamar Blue) or Optical Density (OD600).

Step-by-Step Procedure
  • Inoculum Prep:

    • Grow bacteria overnight in CAMHB.

    • Dilute culture to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Further dilute 1:100 in CAMHB to achieve

      
       CFU/mL.
      
  • Compound Dilution:

    • Dispense 100 µL of CAMHB into columns 2–12 of a 96-well sterile plate.

    • Add 200 µL of 2x Test Compound (e.g., 256 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10 (transfer 100 µL). Discard the final 100 µL.

    • Column 11: Growth Control (Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells in columns 1–11.

    • Final volume: 200 µL. Final bacterial concentration:

      
       CFU/mL.
      
  • Incubation:

    • Incubate at 37°C for 16–20 hours (aerobic).

  • Readout:

    • Visual: Look for turbidity (cloudiness). The MIC is the lowest concentration with no visible growth.[3]

    • Dye Confirmation: Add 20 µL of 0.01% Resazurin. Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

Protocol C: Cell Viability & Selectivity (MTT Assay)

Rationale: The furan ring can undergo metabolic activation to reactive enedials, causing hepatotoxicity.[4] It is critical to compare the MIC (Protocol B) or IC50 (Protocol A) against the cytotoxic IC50 in mammalian cells to determine the Selectivity Index (SI) .

Materials
  • Cell Line: HepG2 (Liver model) or HEK293 (Kidney model).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Procedure
  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate 24h to adhere.
      
  • Treatment:

    • Replace media with fresh media containing the Test Compound (0.1 – 100 µM).

    • Include a DMSO vehicle control (0.5% max) and a Positive Control (e.g., Doxorubicin).

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours at 37°C until purple formazan crystals form.

  • Solubilization:

    • Carefully aspirate media.

    • Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement:

    • Read Absorbance at 570 nm .

    • Calculate Cell Viability:

      
      .
      

Data Interpretation & Reference Values

The following table provides hypothetical reference ranges based on structure-activity relationship (SAR) data for similar furan-sulfonamide scaffolds [1, 3].

ParameterAssayDesirable Range"Hit" Criteria
Potency Carbonic Anhydrase (hCA II)

Selectivity for IX/XII over II is preferred for cancer indications.
Efficacy Antibacterial (MIC)

MIC

against MRSA is considered potent.
Toxicity Cytotoxicity (

)

High

indicates low mammalian toxicity.
Selectivity Selectivity Index (SI)


. Higher is safer.
Troubleshooting Guide
  • Precipitation: The morpholine ring aids solubility, but the furan is lipophilic. If precipitation occurs in the assay buffer, reduce the final DMSO concentration to <1% or use a solubility enhancer like cyclodextrin, though this may interfere with bacterial membranes.

  • Color Interference: Furan derivatives can sometimes darken upon oxidation. If the compound is colored, use a "blank" plate with compound + media (no cells/bacteria) to subtract background absorbance.

References

  • Hameed, A. D., et al. (2021).[5] Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Retrieved from [Link]

  • Lonn-Stensrud, J., et al. (2017).[2] Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology. Retrieved from [Link]

  • Kumari, N., et al. (2024).[6][7] Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]

Sources

High-Performance Formulation Strategies for N-(furan-2-ylmethyl)morpholine-4-sulfonamide: From Bench to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Analysis

This guide details the formulation strategies for N-(furan-2-ylmethyl)morpholine-4-sulfonamide , a compound featuring a sulfamide linker (R2N-SO2-NHR') connecting a morpholine ring and a furan moiety. Unlike classical N-aryl sulfonamides, this sulfamide scaffold presents unique physicochemical challenges: reduced acidity (pKa ~10.5–11.5), moderate lipophilicity (LogP ~0.5–1.5), and potential metabolic instability due to the furan ring.

Key Formulation Challenges:

  • Solubility vs. pH: The high pKa renders pH adjustment ineffective for physiological solubilization.

  • Furan Liability: The furan ring is susceptible to cytochrome P450-mediated oxidative opening (forming reactive cis-2-butene-1,4-dial), necessitating formulations that minimize first-pass hepatic exposure or shield the moiety (e.g., Cyclodextrins).

  • Crystallinity: Sulfamides often exhibit high lattice energy due to strong intermolecular hydrogen bonding, leading to "brick dust" behavior.

Pre-Formulation Profiling Workflow

Before attempting in vivo delivery, you must establish the "Solubility Landscape" of the compound.

Protocol: Solubility Mapping

Objective: Determine the saturation solubility (


) in key vehicles.

Materials:

  • Compound (10 mg)

  • Vehicles: PBS (pH 7.4), PEG 400, Ethanol, Tween 80, 20% HP-

    
    -CD.
    

Procedure:

  • Aliquot: Weigh 1 mg of compound into 5 separate HPLC vials.

  • Solvent Addition: Add 100

    
    L of the respective vehicle to each vial.
    
  • Equilibration: Vortex for 1 hour at Room Temperature (RT). If fully dissolved, add more compound until precipitation occurs.

  • Separation: Centrifuge at 10,000 rpm for 5 mins or filter (0.22

    
    m PTFE).
    
  • Quantification: Dilute supernatant 100x in Acetonitrile/Water and analyze via HPLC-UV (254 nm).

Decision Logic:

  • 
     mg/mL in PBS:  Use simple Saline solution.
    
  • 
     mg/mL in PBS but > 10 mg/mL in PEG400:  Use Cosolvent System (Strategy 1).
    
  • 
     mg/mL in organics:  Use Nanosuspension (Strategy 3).
    

Formulation Strategy 1: Co-solvent System (Intravenous/Intraperitoneal)

Best For: Early Pharmacokinetic (PK) profiling; Acute efficacy studies. Mechanism: Log-linear solubility increase using water-miscible organic solvents.

The "Golden Triangle" Vehicle

This mixture balances solubilization power with tolerability for rodents (mice/rats).

ComponentGradeFunctionConcentration (% v/v)
DMSO Sterile, USPPrimary Solubilizer5%
PEG 400 Low EndotoxinCo-solvent / Stabilizer40%
Saline / Water SterileDiluent55%
Preparation Protocol
  • Weighing: Weigh the required amount of this compound into a sterile glass vial.

  • Primary Dissolution: Add the calculated volume of 100% DMSO . Vortex until the solution is perfectly clear. Do not proceed if particles remain.

  • Secondary Solubilization: Add the calculated volume of PEG 400 . Vortex for 30 seconds. The solution may warm slightly.

  • Aqueous Dilution: Slowly add the Saline/Water (dropwise) while vortexing.

    • Critical Step: Watch for "clouding" (precipitation). If clouding occurs, the compound is crashing out. Stop and switch to Strategy 2 (Cyclodextrins).

  • Sterilization: Pass through a 0.22

    
    m PES syringe filter.
    

Dosing Limits (Mouse):

  • IV Bolus: Max 5 mL/kg (e.g., 100

    
    L for a 20g mouse).
    
  • IP: Max 10 mL/kg.

Formulation Strategy 2: Cyclodextrin Complexation (Preferred)

Best For: Protecting the Furan ring; Sub-chronic dosing; Preventing precipitation upon injection. Mechanism: The lipophilic furan ring enters the hydrophobic cavity of the cyclodextrin, improving solubility and shielding it from immediate oxidative attack.

Vehicle: 20% Hydroxypropyl- -Cyclodextrin (HP- -CD)
Preparation Protocol
  • Vehicle Prep: Dissolve 20g of HP-

    
    -CD in 80mL of sterile water (20% w/v). Stir until clear.
    
  • Compound Addition: Add the compound to the CD solution.

    • Tip: If dissolution is slow, use the "Solvent Evaporation" technique:

      • Dissolve compound in a minimal amount of Acetone or Ethanol.

      • Add this dropwise to the 20% CD solution while stirring rapidly.

      • Stir open-capped for 4-12 hours to evaporate the organic solvent, leaving the drug trapped in the CD complex.

  • Filtration: Filter (0.22

    
    m) to remove uncomplexed drug.
    
  • Osmolarity Check: This solution is roughly isotonic.

Formulation Strategy 3: Oral Suspension (Efficacy Studies)

Best For: High-dose toxicology or efficacy studies where solubility limits are exceeded.

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80
Preparation Protocol
  • Micronization: Grind the compound using a mortar and pestle to a fine powder.

  • Wetting: Add the Tween 80 (surfactant) directly to the powder and triturate to form a smooth paste. This prevents clumping.

  • Dispersion: Geometric dilution: Add the 0.5% MC solution in small increments, mixing thoroughly after each addition.

  • Homogenization: For best results, sonicate the suspension for 10 minutes before dosing to break up aggregates.

Visual Workflows

Figure 1: Formulation Decision Matrix

This logic gate ensures you select the correct vehicle based on your pre-formulation data.

FormulationDecision Start Start: N-(furan-2-ylmethyl) morpholine-4-sulfonamide SolCheck Check Solubility in PBS Start->SolCheck HighSol > 1 mg/mL? SolCheck->HighSol Simple Use Saline/PBS HighSol->Simple Yes LowSol Check Solubility in PEG400/DMSO HighSol->LowSol No HighOrg > 10 mg/mL? LowSol->HighOrg Route Route of Admin? HighOrg->Route Yes Suspension Strategy 3: 0.5% MC / 0.1% Tween 80 HighOrg->Suspension No (Insoluble) CoSolvent Strategy 1: 5% DMSO / 40% PEG400 Route->CoSolvent IV / Acute Cyclo Strategy 2: 20% HP-beta-CD Route->Cyclo IV / Furan Protection Route->Suspension Oral High Dose

Caption: Decision tree for selecting the optimal vehicle based on solubility thresholds and administration route.

Figure 2: Cyclodextrin Complexation Workflow

Visualizing the "Solvent Evaporation" technique for maximizing drug loading.

CD_Complexation Drug Drug + Acetone (Solution A) Mix Dropwise Addition (A into B) Drug->Mix CD 20% HP-beta-CD in Water (Solution B) CD->Mix Evap Stir 4h (Open Cap) Evaporate Acetone Mix->Evap Filter Filter 0.22 um Evap->Filter Final Clear Injectable Solution Filter->Final

Caption: Step-by-step protocol for generating high-concentration Cyclodextrin inclusion complexes.

In Vivo Considerations & Troubleshooting

Furan Toxicity Warning

The furan ring in your molecule is a "structural alert." It can be oxidized by CYP450 (specifically CYP2E1) to a reactive enedial, which binds to proteins and DNA.

  • Mitigation: If you observe liver toxicity in early studies, switch to Strategy 2 (Cyclodextrins) or a lipid-based formulation (e.g., Labrasol) to alter the absorption pathway.

  • Prodrug Consideration: If efficacy is poor due to rapid clearance, the furan ring is the likely metabolic soft spot.

Troubleshooting Table
ObservationRoot CauseSolution
Precipitation on Dilution Drug is hydrophobic; "Crash out" effect.Reduce drug concentration or increase CD % to 30%.
Pain on Injection (Mice) High DMSO or pH extreme.Reduce DMSO to <5%; Ensure pH is 7.0–7.4.
Hemolysis (Red Urine) High surfactant (Tween/Cremophor) or hypotonicity.Switch to Cyclodextrins (Strategy 2); Check osmolarity.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics. Link

  • Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology. Link

  • Reitz, A. B., et al. (2009). Sulfamides as isosteres for sulfonamides in medicinal chemistry. Current Topics in Medicinal Chemistry. (General reference for Sulfamide properties).

Handling and storage guidelines for light-sensitive sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonamide derivatives, ubiquitous in drug discovery as antimicrobial and anti-inflammatory scaffolds, exhibit significant photochemical instability. Upon exposure to UV-A (320–400 nm) and UV-B (290–320 nm) radiation, the sulfonamide linkage (


) undergoes cleavage, 

extrusion, and photo-oxidation, leading to potency loss and the formation of toxic degradation products. This guide provides a scientifically grounded protocol for the storage, handling, and validation of these compounds, moving beyond generic "store in dark" advice to a rigorous, mechanism-based workflow.

Part 1: The Photochemistry of Instability

To handle sulfonamides effectively, one must understand the failure mode. The instability is not random; it is a deterministic quantum yield event driven by the absorption cross-section of the benzene ring and the sulfonamide moiety.

1.1 The Degradation Mechanism When a sulfonamide molecule absorbs a photon (specifically in the 254–365 nm range), it enters an excited singlet state (


). Through intersystem crossing, it populates a reactive triplet state (

). From here, three primary degradation pathways diverge:
  • Photo-Fries Rearrangement &

    
     Extrusion:  The S-N bond weakens, leading to the ejection of sulfur dioxide and the formation of aniline derivatives.
    
  • Photo-Oxidation: The aromatic amine (if present) is oxidized to nitro or azo compounds, causing the characteristic "yellowing" or "browning" of the sample.

  • Hydrolysis: Moisture accelerates the cleavage of the amide bond, yielding sulfanilic acid and the constituent amine.

1.2 Visualization of Degradation Pathways The following diagram illustrates the kinetic cascade triggered by light exposure.

SulfonamideDegradation Parent Parent Sulfonamide (Ground State) Excited Excited Triplet State (T1) Parent->Excited UV Absorption (hν, 254-365nm) Radical Radical Pair Intermediate Excited->Radical Intersystem Crossing SO2_Ext SO2 Extrusion (Aniline Derivatives) Radical->SO2_Ext S-N Cleavage Oxidation Photo-Oxidation (Azo/Nitro Compounds) Radical->Oxidation +O2 (ROS) Hydrolysis Hydrolysis Products (Sulfanilic Acid) Radical->Hydrolysis +H2O

Figure 1: Mechanistic pathways of sulfonamide photodegradation. Note the bifurcation at the radical intermediate stage.

Part 2: Storage Architecture (Passive Protection)

Standard borosilicate glass blocks UV-C and some UV-B but is transparent to UV-A (320–400 nm), which is sufficient to degrade many sulfonamides.

2.1 The "Amber Standard" is Insufficient While amber glass cuts transmission below 450 nm, it is not a perfect shield against high-intensity lab lighting over long durations.

Table 1: Storage Tier System

TierConditionApplicationRecommended Equipment
Tier 1 Solid State (Powder)Long-term Storage (>1 month)Amber vial + Parafilm seal + Aluminum foil overwrap. Store at -20°C.
Tier 2 Solid State (Usage)Active BenchworkAmber vial. Store in opaque desiccator cabinet.
Tier 3 Solution (DMSO/Water)CRITICAL RISK Prepare fresh. If storage required: Argon purge, Amber vial, Foil wrap, -80°C.

2.2 Inert Atmosphere Protocol Sulfonamides are susceptible to oxidative yellowing.

  • Argon Overlay: Argon is heavier than air and provides a better blanket than Nitrogen. Gently flow Argon into the vial headspace for 10 seconds before capping.

  • Desiccation: Hydrolysis competes with photolysis. Store vials in a desiccator with active silica gel or molecular sieves.

Part 3: Operational Handling Protocols (Active Protection)

The highest risk of degradation occurs during weighing and dissolution, where the compound is exposed to full-spectrum lab lighting.

3.1 The "Yellow Room" Concept Standard fluorescent lab lights emit sharp spectral lines in the UV/blue region.

  • Requirement: Handling must occur under Sodium Vapor lighting or Yellow/Amber LED (cutoff >500 nm).

  • Alternative: If a dedicated darkroom is unavailable, use a portable UV-shielding box or wrap the balance draft shield in amber UV-blocking film.

3.2 Protocol: Safe Reconstitution & Weighing

Step 1: Thermal Equilibration (Preventing Hydrolysis)

  • Remove the frozen vial from -20°C storage.

  • Do NOT open immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator.

  • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

Step 2: The "Shadow Weighing" Technique

  • Dim overhead lights or switch to yellow task lighting.

  • Tare the amber volumetric flask (not a clear weigh boat).

  • Transfer solid directly into the flask to minimize surface area exposure.

  • Immediately wrap the flask in foil if it must leave the yellow light zone.

Step 3: Dissolution Solvent Choice

  • Avoid Acetone: Sulfonamides can form Schiff bases with ketones under light stress.

  • Preferred: DMSO or Methanol (HPLC grade).

  • Sonicate in the Dark: If sonication is required, cover the bath with an opaque lid. Ultrasound generates local heat and cavitation that can accelerate degradation if light is present.

3.3 Workflow Visualization

HandlingProtocol Storage Storage (-20°C) Foil Wrapped Equilibrate Equilibrate to RT (Desiccator, 30 min) Storage->Equilibrate Prevent Condensation Weighing Weighing (Yellow Light / Amber Film) Equilibrate->Weighing Min. Light Exposure Dissolve Dissolution (DMSO/MeOH, No Acetone) Weighing->Dissolve Avoid Ketones QC Immediate QC Check (Absorbance/HPLC) Dissolve->QC Validate Integrity

Figure 2: Operational workflow for handling light-sensitive sulfonamides.

Part 4: Quality Control & Validation

How do you know if your protocol failed? Relying on "it looks fine" is dangerous.

4.1 Visual Indicators

  • Pass: White to off-white crystalline powder.

  • Fail: Distinct yellow, orange, or pink hue. This indicates the formation of azo-dimers or quinone-imines.

4.2 Analytical Validation (HPLC) Run a "System Suitability" check before using stored stock solutions.

  • Column: C18 Reverse Phase.

  • Detector: DAD (Diode Array). Monitor at 254 nm (standard) AND 400–450 nm.

  • Failure Mode: Appearance of a new peak at a longer retention time (dimers) or a "hump" at the solvent front (hydrolysis fragments).

  • ICH Q1B Compliance: If performing formal stability testing, samples must be exposed to 1.2 million lux hours.[1][2] If degradation >5% is observed, the "Protect from Light" label is mandatory.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1][2][3] European Medicines Agency. [Link]

  • Boreen, A. L., et al. (2004). Photochemical Fate of Sulfonamide Antibiotics in the Aquatic Environment: Sulfur Dioxide Extrusion vs Intermolecular Addition. Environmental Science & Technology, 38(14), 3933–3940. [Link]

  • Torniainen, K., et al. (1997). The effect of pH on the photostability of sulfonamides.[4][5] International Journal of Pharmaceutics, 157(1), 95-102. [Link]

  • Baertschi, S. W., et al. (2010). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Focus on Oxidative Degradation pathways). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(furan-2-ylmethyl)morpholine-4-sulfonamide

[1][2]

Ticket ID: YIELD-OPT-882 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are experiencing suboptimal yields in the synthesis of N-(furan-2-ylmethyl)morpholine-4-sulfonamide . This reaction involves the coupling of morpholine-4-sulfonyl chloride (an electrophilic sulfamoyl chloride) with furfurylamine (a nucleophilic primary amine).[2][1]

Unlike standard sulfonamide syntheses using highly reactive aryl sulfonyl chlorides (e.g., Tosyl chloride), this reaction presents two distinct challenges that often lead to "silent" yield loss:

  • Reduced Electrophilicity: The nitrogen lone pair in the morpholine ring donates electron density into the sulfonyl group, making the sulfur center less electrophilic and the reaction sluggish.[2]

  • Furan Sensitivity: The furan ring is acid-sensitive and prone to oxidative polymerization (blackening) if mishandled during workup.[2][1]

This guide provides a self-validating protocol and troubleshooting logic to address these specific failure points.

Module 1: Reagent Integrity & Thermodynamics

The Silent Killer: Hydrolysis of Morpholine-4-sulfonyl Chloride

Many researchers assume the starting sulfonyl chloride is pure.[2][1] However, morpholine-4-sulfonyl chloride is hygroscopic.[2][1] If it has hydrolyzed to the sulfonic acid, it will not react , yet it remains soluble in organic solvents, confusing TLC analysis.

Validation Step: Before starting, take a small melting point sample of your chloride.

  • Sharp MP (Typical ~135°C flash point/solid properties): Reagent is good.[1]

  • Broad/Low MP or Sticky Solid: Significant hydrolysis has occurred.[1] Action: Recrystallize from dry CHCl3/Hexane or purchase fresh stock.

Thermodynamic Control

Because sulfamoyl chlorides are less reactive than aryl sulfonyl chlorides, the standard "0°C quench" protocol often stops the reaction before completion.[2]

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Scientific Rationale
Temperature 0°C constantStart 0°C

Warm to RT

Reflux (if needed)
Overcomes the activation energy barrier caused by morpholine's electron donation.[2][1]
Catalyst NoneDMAP (5-10 mol%) Acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium-like intermediate.[2][1]
Solvent Diethyl EtherDCM or anhydrous THF Better solubility for the polar transition state; DCM simplifies workup.[2][1]
Stoichiometry 1:1 ratio1.2 eq. Amine : 1.0 eq.[1][3] Chloride Excess amine ensures complete consumption of the moisture-sensitive chloride.[2][1]

Module 2: The Optimized Protocol

Objective: Synthesize this compound with >85% isolated yield.

Reagents
  • A: Morpholine-4-sulfonyl chloride (1.0 equiv)[2][1]

  • B: Furfurylamine (1.2 equiv) - Distill if dark brown.[2][1]

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv)[2][1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[2][1]

  • Solvent: Anhydrous Dichloromethane (DCM)[2][1][3]

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask under

    
     atmosphere. Add Reagent B  (Furfurylamine), Base , and DMAP  to anhydrous DCM. Cool to 
    
    
    .
  • Addition: Dissolve Reagent A (Chloride) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20 minutes.

    • Why? Keeping the amine in excess minimizes the formation of bis-sulfonylated byproducts (though rare with this sterically hindered chloride).[2][1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC.[1][3] If starting material (chloride) persists after 4 hours, heat to mild reflux (

      
      ).[1]
      
  • Quench: Add saturated

    
     solution.
    
    • Critical: Do not use strong acids (HCl) for the wash.[2][1] Strong acids can open the furan ring, leading to a "tar" that traps your product.

Module 3: Mechanism & Visualization

Understanding the mechanism highlights why DMAP is crucial for yield improvement.[2][1] The morpholine nitrogen reduces the partial positive charge on the sulfur, making direct attack by furfurylamine slow.[2] DMAP creates a better leaving group.[1]

ReactionMechanismcluster_0Rate Limiting Step OvercomeStartMorpholine-4-sulfonylChlorideInter1ActivatedSulfonyl-DMAPIntermediateStart->Inter1Fast Attackby DMAPAmineFurfurylamineTSTetrahedralTransition StateAmine->TSDMAPDMAP (Catalyst)DMAP->Inter1Inter1->TS+ FurfurylamineTS->DMAPRegeneratedProductTarget Sulfamide(High Yield)TS->ProductCollapseByprodHCl (Scavenged by Base)TS->Byprod

Caption: Catalytic cycle showing DMAP activation of the sulfamoyl chloride, facilitating nucleophilic attack by the furfurylamine.

Module 4: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black/tarry. Is my product gone?

Diagnosis: Furan decomposition.[1] Cause: This usually happens if the reaction exotherms too violently or if strong acid was used during workup.[2][1] Furans are acid-sensitive (forming diketones via ring opening).[2][1] Solution:

  • Ensure dropwise addition at

    
     to control exotherm.[1]
    
  • Use Saturated

    
      (pH ~5) instead of 1M HCl for the first wash.[2][1]
    
  • If the product is dark, treat the organic layer with activated charcoal before evaporation.[2][1]

Q2: TLC shows a spot for the Chloride even after 24 hours.

Diagnosis: Deactivated Electrophile. Cause: As noted, the morpholine ring deactivates the sulfonyl chloride.[2] Solution:

  • Add 0.1 eq DMAP if you haven't already.[1]

  • Switch solvent to Acetonitrile and reflux gently (

    
    ). The higher dielectric constant stabilizes the transition state.[2]
    
Q3: My product is an oil that won't crystallize.

Diagnosis: Impurity Entrapment ("Oiling Out"). Cause: Small amounts of unreacted furfurylamine or solvent impurities prevent lattice formation.[1] Solution:

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether, then add Hexane dropwise until cloudy. Scratch the flask walls.[2][1]

  • Acid/Base Wash (Gentle): Dissolve oil in EtOAc.[1] Wash with 5% Citric Acid (removes amine), then Sat.[1]

    
    , then Brine.[1] Dry over 
    
    
    .[1][4]
Troubleshooting Logic Tree

TroubleshootingStartLow Yield / Impure ProductCheckTLCCheck TLC of CrudeStart->CheckTLCSM_RemainsStarting Material(Chloride) Visible?CheckTLC->SM_RemainsYes_SMYesSM_Remains->Yes_SMNo_SMNoSM_Remains->No_SMHydrolysisCheck Chloride Quality(Did it hydrolyze?)Yes_SM->HydrolysisBlackIs Mixture Black/Tarry?No_SM->BlackReactivityIncrease Temp orAdd DMAPHydrolysis->ReactivityReagent OKYes_BlackYesBlack->Yes_BlackNo_BlackNoBlack->No_BlackFuranDecFuran Polymerization.Use milder workup (No HCl).Yes_Black->FuranDecWorkupLossProduct lost in Aqueous?Check pH of extraction.No_Black->WorkupLoss

Caption: Decision tree for diagnosing yield loss based on TLC and physical observation.

References

  • General Sulfonamide Synthesis: BenchChem. Optimization of Sulfonamide Synthesis: Troubleshooting Common Issues.Link[2][1]

  • Furan Stability: Keegstra, M. A.[1] The reaction of furans with electrophiles.[2][1] J. Chem. Educ. 1990 , 67, 1087.[1] (Contextual grounding on furan acid sensitivity).

  • Catalysis Mechanism: Scriven, E. F. V. 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chem. Soc. Rev. 1983 , 12, 129-161.[1] Link

  • Analogous Synthesis: Synthesis of N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide. Molbank 2004 , M373.[1] Link[2][1]

Technical Support Center: Removing Unreacted Morpholine-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Morpholine-4-sulfonyl chloride (also known as morpholinosulfonyl chloride) is a sulfamoyl chloride reagent used primarily to introduce the morpholinosulfonyl group into pharmacophores. Unlike highly reactive aryl sulfonyl chlorides (e.g., tosyl chloride), sulfamoyl chlorides possess a nitrogen atom directly attached to the sulfonyl group. This electron-donating nitrogen stabilizes the electrophilic sulfur center via resonance, making the reagent surprisingly resistant to spontaneous hydrolysis .

The Core Problem: Researchers often assume a standard water wash will remove the excess reagent. However, due to its enhanced stability, morpholine-4-sulfonyl chloride often survives aqueous work-ups, co-elutes with products during chromatography, and slowly decomposes in stored samples, releasing HCl and degrading the target compound.

Key Physicochemical Properties:

  • MW: 185.63 g/mol [1]

  • Physical State: White to off-white solid (often waxy).

  • Solubility: Soluble in DCM, THF, EtOAc; low solubility in water (slow hydrolysis).

  • Reactivity: Moderate electrophile; requires base catalysis for rapid hydrolysis.

Troubleshooting Guide (Q&A)

Issue 1: "I washed my reaction with water/brine, but the starting material is still present by TLC/LCMS."

Diagnosis: Insufficient Hydrolysis Rate. Scientific Explanation: Neutral water hydrolysis of sulfamoyl chlorides is kinetically slow due to the resonance stabilization from the morpholine nitrogen. A simple brine wash merely partitions the lipophilic chloride back into the organic phase. Solution:

  • Switch to Basic Wash: Use saturated aqueous NaHCO₃ (mild) or 1M NaOH (if your product is base-stable). Hydroxide ions (

    
    ) are far better nucleophiles than water, accelerating the conversion to the water-soluble sulfonate.
    
  • Increase Contact Time: Vigorously stir the biphasic mixture for at least 30–60 minutes. Do not just "shake and separate."

Issue 2: "The reagent co-elutes with my product on silica gel."

Diagnosis: Similar Polarity Profiles. Scientific Explanation: Morpholine-4-sulfonyl chloride has moderate polarity, often streaking on silica due to partial hydrolysis. If your product is a sulfonamide, the Rf values may be frustratingly close. Solution:

  • Derivatization Quench: Before work-up, add a "sacrificial" nucleophile (e.g., N,N-dimethyl-1,3-propanediamine (DMAPA) or morpholine ) to convert the chloride into a highly polar or basic sulfonamide that can be easily separated.

Issue 3: "My product degrades upon storage."

Diagnosis: Latent Acid Generation. Scientific Explanation: Residual traces of sulfonyl chloride trapped in the solid product slowly hydrolyze with atmospheric moisture:



The generated HCl can cleave acid-sensitive groups (e.g., Boc, acetals) in your molecule.
Solution:  Ensure complete removal before final drying. Use the Polymer-Supported Scavenger Protocol  (Method C below) for high-value compounds.

Comparison of Removal Strategies

MethodMechanismSuitabilityProsCons
A. Basic Hydrolysis Converts Cl to water-soluble

Base-stable products; Large scale (>10g)Low cost; No extra reagentsSlow; Can hydrolyze sensitive esters/amides
B. Amine Quench (Liquid) Converts Cl to basic/polar sulfonamideAcid-stable productsFast (<30 min); Easy separation via acid washRequires careful stoichiometry
C. Polymer Scavenging Covalently binds Cl to solid supportHigh-value / Small scale (<1g)Filtration only; High purityExpensive resins

Detailed Experimental Protocols

Method A: The "Optimized" Aqueous Work-up (For Base-Stable Products)

Use this for standard intermediates where the product is stable to pH 10-12.

  • Quench: Dilute the reaction mixture with an organic solvent (DCM or EtOAc).

  • Basify: Add an equal volume of 1.0 M NaOH (or sat. NaHCO₃ for milder conditions).

  • Active Stirring (Critical): Stir the biphasic mixture vigorously for 45–60 minutes at room temperature. Note: Monitor by TLC to ensure the sulfonyl chloride spot disappears.[2][3]

  • Separation: Transfer to a separatory funnel. Separate phases.

  • Wash: Wash the organic layer with:

    • 1x Water (to remove excess base).

    • 1x Brine (to remove residual water).[2]

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

Method B: The DMAPA Quench (Chemical Derivatization)

Use this when hydrolysis is too slow or the product is base-sensitive.

Reagent: N,N-Dimethyl-1,3-propanediamine (DMAPA). Logic: DMAPA reacts rapidly with the sulfonyl chloride to form a sulfonamide containing a tertiary amine. This byproduct can be removed by an acid wash, leaving your neutral product in the organic layer.

  • Check Stoichiometry: Estimate the excess morpholine-4-sulfonyl chloride (e.g., 0.2 mmol).

  • Add Scavenger: Add 1.5 equivalents (relative to the excess chloride) of DMAPA to the reaction mixture.

  • React: Stir for 15 minutes at room temperature.

  • Acid Wash: Dilute with organic solvent and wash with 10% citric acid or 1M HCl (2x).

    • Mechanism:[4] The DMAPA-sulfonamide becomes protonated (positive charge) and moves to the aqueous layer.

  • Final Wash: Wash organic layer with brine, dry, and concentrate.[5]

Method C: Polymer-Supported Scavenging (High Purity)

Best for library synthesis or late-stage drug candidates.

Resin: Tris-(2-aminoethyl)amine polystyrene (e.g., PS-Trisamine). Loading: Typically 3.0–4.0 mmol/g.

  • Calculate: Use 3 equivalents of resin relative to the estimated excess sulfonyl chloride.[3]

  • Add: Add the resin directly to the reaction vessel.

  • Agitate: Shake or stir gently (do not magnetic stir, as it grinds the beads) for 2–4 hours.

  • Filter: Filter the mixture through a fritted funnel or cotton plug.

  • Rinse: Rinse the resin with DCM to recover all product.

  • Concentrate: The filtrate contains the pure product; the impurity is trapped on the beads.

Visualizing the Workflow

Figure 1: Decision Logic for Purification

Caption: Decision tree to select the optimal removal method based on product stability and scale.

RemovalStrategy Start Excess Morpholine-4-sulfonyl Chloride Present in Mixture ScaleCheck Is the reaction scale > 5g? Start->ScaleCheck BaseStable Is Product Base Stable? ScaleCheck->BaseStable Yes (Large Scale) MethodC Method C: Polymer Supported Amine Scavenger ScaleCheck->MethodC No (Small/Precious) AcidStable Is Product Acid Stable? BaseStable->AcidStable No MethodA Method A: Active Basic Hydrolysis (NaOH/NaHCO3 Wash) BaseStable->MethodA Yes MethodB Method B: DMAPA Scavenge + Acid Wash AcidStable->MethodB Yes AcidStable->MethodC No (Neutral conditions required)

Figure 2: Mechanism of Action (DMAPA Quench)

Caption: Chemical pathway showing how the lipophilic impurity is converted into a water-soluble salt.

Mechanism Impurity Morpholine-SO2-Cl (Lipophilic / Organic Layer) Intermediate Sulfonamide-Amine Adduct (Basic Nitrogen) Impurity->Intermediate + Scavenger Scavenger DMAPA (Amine) Salt Protonated Ammonium Salt (Water Soluble / Aqueous Layer) Intermediate->Salt + AcidWash AcidWash Add Dilute HCl/Citric Acid

References

  • Chemistry LibreTexts. (2021). Reaction Work-Ups: Common Washes and Procedures. Retrieved from [Link]

  • Supra Sciences. (2025). Sulfonyl Chloride Scavenging Resins. Retrieved from [Link]

Sources

Troubleshooting sulfonamide bond formation with steric hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Bond Formation Ticket Subject: Troubleshooting Steric Hindrance & Low Yields Assigned Specialist: Senior Application Scientist Status: Open

Overview: Why Your Reaction Failed

Welcome to the Bond Formation Helpdesk. If you are reading this, your standard Schotten-Baumann conditions (DCM/Pyridine or THF/TEA) likely resulted in recovered starting material or hydrolyzed sulfonyl chloride (sulfonic acid).

The Root Cause: Sulfonamide formation is a race between aminolysis (desired) and hydrolysis (undesired).

  • Standard Scenario: The amine is a good nucleophile; it beats water (trace moisture) to the sulfur center.

  • Steric Hindrance Scenario: Bulky groups (e.g., tert-butyl amine, ortho-substituted sulfonyl chlorides) drastically slow down the nucleophilic attack. The rate of aminolysis (

    
    ) drops below the rate of hydrolysis (
    
    
    
    ), even with "dry" solvents.

This guide provides three "Tiers" of intervention, ranging from catalytic optimization to complete mechanistic changes.

Tier 1: Optimization (The Catalytic Boost)

Diagnosis: Reaction is sluggish; starting material remains; some hydrolysis observed. Solution: Switch to a nucleophilic catalyst mechanism (Steglich-type sulfonylation).

Standard bases like Triethylamine (TEA) or Pyridine act primarily as proton scavengers. They do not activate the electrophile. For hindered substrates, you must use DMAP (4-Dimethylaminopyridine) .

The Mechanism (Why it works)

DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is more electrophilic than the starting chloride and less sterically encumbered than the transition state of a direct bulky amine attack.

DMAP_Mechanism RSO2Cl Sulfonyl Chloride (R-SO2-Cl) Inter N-Sulfonylpyridinium Salt (Active Species) RSO2Cl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Inter->DMAP Catalyst Regens Product Sulfonamide (R-SO2-NH-R') Inter->Product Rapid Transfer Amine Hindered Amine (R'-NH2) Amine->Product BaseH Base-HCl Product->BaseH + Base

Figure 1: DMAP acts as a nucleophilic transfer agent, lowering the activation energy for the amine attack.

Protocol A: DMAP-Catalyzed Coupling
  • Reagents: Sulfonyl Chloride (1.0 equiv), Amine (1.2 equiv), TEA (2.0 equiv), DMAP (0.1 - 0.2 equiv) .

  • Solvent: Anhydrous DCM (Dichloromethane) or DCE (Dichloroethane).

  • Procedure:

    • Dissolve amine, TEA, and DMAP in anhydrous DCM under Argon/Nitrogen.

    • Cool to 0°C (critical to prevent initial exotherm side reactions).

    • Add Sulfonyl Chloride dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12–24h.

    • Tip: If no reaction after 6h, heat to reflux (40°C for DCM, 80°C for DCE).

Tier 2: The "Nuclear" Option (Deprotonation)

Diagnosis: Amine is extremely unreactive (e.g., electron-deficient anilines or bulky secondary amines). Solution: Convert the amine into a metal amide (a Super-Nucleophile).

If the neutral amine (


) is too weak/bulky to attack, we must deprotonate it first to create the amide anion (

).
Protocol B: LiHMDS / NaH Method
  • Reagents: Amine (1.0 equiv), Sulfonyl Chloride (1.1 equiv), LiHMDS (1.1 equiv, 1M in THF) or NaH (60% dispersion).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve the amine in anhydrous THF under inert atmosphere.

    • Cool to -78°C (dry ice/acetone bath). Note: For NaH, 0°C is usually sufficient.

    • Add LiHMDS dropwise. Stir for 30 mins to ensure deprotonation.

    • Add Sulfonyl Chloride (neat or in minimal THF) slowly.

    • Allow to warm to RT slowly.

    • Quench: Add saturated

      
       solution carefully.
      

Critical Warning: This method is incompatible if your substrate contains esters, ketones, or other base-sensitive groups.

Tier 3: Changing the Chemistry (SuFEx & Pd-Catalysis)

Diagnosis: The sulfonyl chloride is unstable (hydrolyzes instantly) or the bond cannot be formed via


 mechanisms.
Option A: SuFEx (Sulfur-Fluoride Exchange)

Sulfonyl Fluorides (


) are superior to chlorides for difficult couplings. The S-F bond is incredibly stable to water/hydrolysis but reacts specifically with amines when activated (Sharpless Click Chemistry).
  • Why: The high stability allows you to heat the reaction or use biphasic conditions without destroying the electrophile.

  • Activation: Use Ca(NTf2)2 (Calcium Triflimide) or silyl-activated amines.

Option B: Palladium-Catalysis (Buchwald-Type)

If you cannot make the sulfonamide bond directly, build it from an Aryl Halide.

  • Reagents: Aryl Bromide (

    
    ) + Sulfonamide (
    
    
    
    ) or Sodium Sulfinate.
  • Catalyst:

    
     / XPhos.
    
  • Logic: This moves the bond formation to the metal center, bypassing the steric hindrance of direct nucleophilic attack.

Troubleshooting Decision Matrix

Purification techniques for separating N-(furan-2-ylmethyl)morpholine-4-sulfonamide from byproducts

[1]

Introduction: Understanding Your Target

Welcome to the Technical Support Center. You are likely synthesizing N-(furan-2-ylmethyl)morpholine-4-sulfonamide via the nucleophilic attack of furfurylamine on morpholine-4-sulfonyl chloride .[1]

This molecule presents a unique purification challenge due to the dichotomy of its functional groups:

  • The Furan Ring: Acid-sensitive.[1] Exposure to strong mineral acids can cause ring opening, polymerization, and "tarring."

  • The Sulfonamide Linker (

    
    ):  Weakly acidic (pKa ~10-11) and stable under basic conditions.[1]
    
  • The Morpholine Ring: In this configuration, the nitrogen is part of the sulfamoyl group, rendering it non-basic.[1]

This guide prioritizes protocols that protect the furan moiety while leveraging the sulfonamide's physicochemical properties for separation.[1]

Module 1: Reaction Workup & Phase Separation

Q: My reaction mixture is dark, and the product oils out during the aqueous wash. How do I fix this?

A: This is a common issue caused by the high lipophilicity of the furan ring combined with the polarity of the sulfonamide.[1]

The Fix: Optimized Solvent System Do not use pure water for the initial quench.[1] Instead, use a high-ionic-strength buffer to prevent emulsion and oiling.[1]

  • Dilute: Dilute your reaction mixture (likely DCM or THF) with an equal volume of Ethyl Acetate (EtOAc) .[1] EtOAc is excellent for solubilizing furan derivatives.[1]

  • Wash: Wash with saturated Ammonium Chloride (

    
    ) .
    
    • Why?

      
       is mildly acidic (pH ~5-6).[1] It will protonate and remove unreacted furfurylamine without degrading the furan ring.[1]
      
    • Avoid: Do not use 1M HCl.[1] Strong acids risk decomposing the furan into 1,4-dicarbonyls (polymeric tars).[1]

  • Brine: Follow with a saturated brine wash to break any remaining emulsions.[1]

Q: How do I ensure all unreacted Furfurylamine is removed?

A: Unreacted amine is the most persistent impurity.[1] If the mild

Citric Acid Protocol1
  • Protocol: Wash the organic layer twice with 10% w/v Citric Acid .[1]

  • Mechanism: Citric acid forms water-soluble citrate salts with furfurylamine.[1] It is strong enough to protonate the amine but mild enough to leave the furan ring intact.[1]

Module 2: The "Base Trap" Extraction (Advanced Purification)

Q: I have non-acidic impurities (e.g., bis-sulfonamides or neutral byproducts) that won't separate on TLC. Is there a chemical extraction method?

A: Yes. You can exploit the weak acidity of the sulfonamide NH proton.[1] This method, often called the "Base Trap," moves your product into the aqueous phase, leaving neutral impurities behind.

The Protocol:

  • Extract: Dissolve the crude mixture in DCM. Extract with 1M NaOH (3x).

    • Chemistry: The NaOH deprotonates the sulfonamide nitrogen (

      
      ), making the product water-soluble.[1]
      
    • Note: The furan ring is stable to dilute base.[1]

  • Wash: Wash the combined aqueous basic layers with fresh DCM.[1]

    • Result: Neutral impurities (unreacted sulfonyl chloride, bis-alkylated products) stay in the DCM and are discarded.[1]

  • Recover: Cool the aqueous layer to 0°C and slowly acidify with Acetic Acid or 1M HCl (dropwise) to pH ~4-5.

    • Result: The product reprecipitates as a solid or oil.[1]

  • Collect: Extract the now-cloudy aqueous layer back into EtOAc, dry over

    
    , and concentrate.
    

Visual Workflow: The Base Trap

BaseTrapStartCrude Mixture in DCMNaOHExtract with 1M NaOHStart->NaOHPhaseSepPhase SeparationNaOH->PhaseSepOrgLayerOrganic Layer(Neutral Impurities)PhaseSep->OrgLayerDiscardAqLayerAqueous Layer(Product as Salt)PhaseSep->AqLayerKeepWashWash Aq with fresh DCMAqLayer->WashAcidifyAcidify Aq to pH 5(Acetic Acid)Wash->AcidifyExtractExtract into EtOAc& ConcentrateAcidify->Extract

Caption: The "Base Trap" exploits the acidity of the sulfonamide NH to isolate the product from neutral organic impurities.[1]

Module 3: Chromatographic Purification

Q: Flash chromatography is giving me broad, tailing peaks. What is the correct solvent system?

A: Tailing is usually caused by the interaction of the sulfonamide NH or the morpholine oxygen with the acidic silica gel.[1]

Recommended Solvent Systems:

Solvent System Ratio (v/v) Application
DCM : MeOH 98:2 to 95:5 Best for Polarity. The methanol suppresses silica interaction.[1]
Hexane : EtOAc 70:30 to 50:50 Standard. Good for removing non-polar impurities.[1]

| DCM : Acetone | 90:10 | Alternative. Useful if MeOH co-elutes impurities.[1] |

Troubleshooting Tip: If tailing persists, pre-wash your silica column with 1% Triethylamine (TEA) in Hexane.[1] This neutralizes the acidic sites on the silica.[1] However, do not add TEA to your eluent during the run, as it may co-elute with your sulfonamide.

Module 4: Crystallization (The Polishing Step)[1]

Q: The product is a solid but looks amorphous/waxy. How do I get clean crystals?

A: Sulfonamides with morpholine moieties often crystallize well from alcohol-based systems.[1]

Crystallization Protocol:

  • Dissolve: Dissolve the crude solid in a minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) .[1]

  • Precipitate:

    • Method A (Slow Cool): Allow the solution to cool slowly to room temperature, then to 4°C.

    • Method B (Anti-solvent): Add Water dropwise to the hot alcoholic solution until a faint turbidity persists. Cool slowly.

  • Alternative: If alcohols fail, try EtOAc/Heptane . Dissolve in minimal hot EtOAc and add Heptane until cloudy.

Module 5: Analytical Validation

Q: How do I distinguish my product from the hydrolyzed morpholine-4-sulfonic acid byproduct in NMR?

A: The key is the chemical shift of the morpholine protons and the presence of the furan linker.[1]

FeatureTarget ProductByproduct (Sulfonic Acid)
Linker (

)
Doublet/Singlet at ~4.2 - 4.4 ppm Absent
NH Proton Broad singlet at ~7.5 - 8.0 ppm (exchangeable)Broad OH peak (variable)
Furan Protons 3 distinct signals at ~6.3, 6.4, 7.4 ppm Absent
Solubility Soluble in

, DMSO-

Insoluble in

, Soluble in

Self-Validation Check: Dissolve a small amount of your purified solid in

112
References
  • Synthesis of Furan Sulfonamides

    • BenchChem.[1][3] A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds. Link

  • Sulfonamide Crystallization & Properties

    • Birmule, P. R., et al. Crystal Structure of N,N,4-Trimethylbenzenesulfonamide and its Hirshfeld Surface Analysis. Advanced Engineering Science. Link

  • Morpholine Sulfonyl Chloride Reactivity

    • ChemicalBook.[1][4] Morpholine-4-sulfonyl chloride Properties and Reactions. Link

  • General Sulfonamide Purification (Base Extraction)

    • Abbasi, M. A., et al. Synthesis of Some N-Substituted Sulfonamides Derived from Moringine.[1][5] ResearchGate. Link

  • Palladium-Catalyzed Sulfonamide Synthesis (Alternative Routes)

    • Royal Society of Chemistry.[1] S(VI) in Three-Component Sulfonamide Synthesis. Link

Resolving crystallization issues for amorphous N-(furan-2-ylmethyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Engineering Subject: Troubleshooting Amorphous N-(furan-2-ylmethyl)morpholine-4-sulfonamide Case ID: #CRYST-FUR-MOR-001 Status: Open Guide[1]

Executive Summary: The Structural Challenge

Welcome to the Crystallization Support Center. You are likely encountering difficulty solidifying This compound due to a "perfect storm" of structural flexibility.[1]

  • Conformational Entropy: The morpholine ring exists primarily in a chair conformation, but the sulfonamide linker (

    
    ) introduces significant rotational freedom.[1]
    
  • Weak H-Bonding: While the sulfonamide proton (

    
    ) is a donor, the morpholine oxygen and furan oxygen are weak acceptors.[1] If the molecule gets "stuck" in a disordered H-bond network, it forms a glass rather than a crystal.
    
  • Furan Sensitivity: The furan ring is acid-sensitive (prone to ring-opening/polymerization), limiting your use of acidic recrystallization triggers.[1]

This guide provides a step-by-step troubleshooting protocol to transition your material from an amorphous gum/oil to a stable crystalline solid.[1]

Module 1: Diagnostic Phase (Before You Crystallize)

Q: My material is a sticky yellow gum. How do I know if it's capable of crystallizing?

A: You must distinguish between inherently amorphous (impurities preventing packing) and kinetically trapped (needs energy to pack).

  • Purity Check (HPLC/NMR): If purity is

    
    , impurities are likely acting as "crystal poisons." The furan ring is prone to oxidation; if the gum is dark brown/black, purify via column chromatography (neutral alumina or silica with 1% 
    
    
    
    to protect the furan) before attempting crystallization.
  • DSC Analysis (The "Glass" Test): Run a Differential Scanning Calorimetry (DSC) cycle.

    • Look for a Glass Transition (

      
      ) .[2] If you see a step change (likely 
      
      
      
      ), your material is a glass.
    • Action: You must anneal the material at

      
       to encourage molecular rearrangement.
      

Module 2: The "Oiling Out" Rescue Protocol

Q: I tried heating in Ethanol/Heptane, but it separated into two liquid layers (oiling out) instead of crystallizing. Why?

A: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. The morpholine-sulfonamide moiety is too soluble in hot ethanol, and the furan ring is too hydrophobic for the water/heptane mix at high temperatures.

Protocol: The "Ternary Shift" Method

To fix oiling out, we need to bridge the polarity gap.

  • Dissolve: Dissolve 100 mg of gum in Isopropyl Acetate (IPAc) (Medium polarity, good for sulfonamides).

  • Temperature: Heat to

    
     (Do not boil).
    
  • Antisolvent: Add Methyl tert-butyl ether (MTBE) dropwise.

    • Why MTBE? It is less aggressive than Heptane and reduces the risk of immediate oiling.

  • The Bridge: If oil droplets appear, add 5-10% Toluene . Toluene interacts via

    
    -stacking with the Furan ring, stabilizing it in solution and preventing the "oil" phase separation.
    
  • Cooling: Cool very slowly (

    
     per hour). Rapid cooling locks in the amorphous state.
    

Module 3: Nucleation Engineering (The "Magic Touch")

Q: The solution is clear and cold, but nothing is happening. How do I force nucleation?

A: You are in the "Metastable Zone." The energy barrier to form the first nucleus is too high. Use these heterologous nucleation techniques.

Technique A: Surface Scratching (The Physical Trigger)
  • Use a glass pipette with a rough tip (you can scratch it with sandpaper).

  • Scratch the side of the flask at the air-liquid interface.

  • Mechanism: The friction creates microscopic glass dust (heterogeneous nuclei) and local high-energy sites that align the sulfonamide dipoles.

Technique B: Vapor Diffusion (The Gentle Approach)

Best for: Small scales (<50 mg) or persistent oils.

VaporDiffusion InnerVial Inner Vial (Open) Solute + Good Solvent (e.g., THF or Acetone) OuterJar Outer Jar (Closed) Antisolvent (e.g., Pentane or Diethyl Ether) InnerVial->OuterJar Placed Inside Equilibrium Vapor Transfer Antisolvent diffuses IN Solvent diffuses OUT OuterJar->Equilibrium Seal Cap Nucleation Slow Supersaturation Crystals Form Equilibrium->Nucleation 24-72 Hours

Caption: Vapor Diffusion Setup. The slow diffusion prevents "shock" precipitation (amorphous) and allows the morpholine ring to pack efficiently.

Protocol:

  • Dissolve gum in minimal THF (Tetrahydrofuran) in a small HPLC vial.

  • Place open vial inside a larger jar containing Pentane .

  • Seal the outer jar. Pentane vapor will slowly diffuse into the THF, lowering solubility gradually.

Module 4: Stability & Impurity Management

Q: I got solids, but they turned brown/black overnight. What happened?

A: The furan ring degraded. Furan is an electron-rich aromatic system susceptible to oxidative ring-opening, especially if trace acid was present (e.g., from


 or hydrolysis of the sulfonamide).

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Darkening Solid Oxidation / Acid TraceRecrystallize with 0.1%

(Triethylamine) trace to buffer acidity.[1] Store under Argon.
Sticky Glass Solvent TrappingThe morpholine ring can trap solvent (solvate). Dry under high vacuum at

for 24h, then re-slurry in pure Heptane.
Yellow Oil Too solubleSwitch solvent system. Avoid pure alcohols. Try Toluene/Heptane (1:3).

Module 5: Workflow Decision Tree

Follow this logic path to determine your next experiment.

CrystallizationLogic Start Material State: Amorphous Gum/Oil PurityCheck Check Purity (HPLC) Start->PurityCheck Decision1 Purity > 95%? PurityCheck->Decision1 Purify Purify (Column) Neutral Alumina Purify->PurityCheck SolubilityScreen Solubility Screen (10 mg scale) Exp1 Exp A: Vapor Diffusion (THF / Pentane) SolubilityScreen->Exp1 Exp2 Exp B: Slow Evaporation (IPA / Toluene) SolubilityScreen->Exp2 Decision1->Purify No Decision1->SolubilityScreen Yes Success Isolate Crystals (Vacuum Filter) Exp1->Success Oiling Problem: Oils Out? Exp2->Oiling FixOil Add Seed Crystal OR Scratch Glass Oiling->FixOil Yes FixOil->Success

Caption: Decision Logic for this compound crystallization.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Viernstein, H., & Wirth, M. (2018). Micro- and Nanotechnology in Vaccine Development.
  • Hilfiker, R. (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.[1] Link (Standard protocols for solvent screening and oiling-out issues).

  • PubChem. (2025).[3] Compound Summary: Sulfonamide Derivatives. National Library of Medicine.[3] Link (Source for structural properties of furan-sulfonamide analogs).

  • Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development.

Sources

Technical Support Center: Solid-State Engineering for N-(furan-2-ylmethyl)morpholine-4-sulfonamide

[1][2]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Mitigation of Hygroscopicity and Hydrolytic Instability

Module 1: Diagnostic & Characterization

Q1: My sample clumps within minutes of exposure to ambient air. How do I distinguish between surface adsorption and bulk hydrate formation?

A: You must differentiate between adsorption (surface only) and absorption (bulk lattice expansion).[1][2] Visually, both look like "clumping," but the remediation strategies differ entirely.

The Protocol: Dynamic Vapor Sorption (DVS) Cycle Do not rely on standard loss-on-drying (LOD).[1][2] You need a kinetic moisture sorption profile.[1][2]

  • Instrument: Surface Measurement Systems DVS or TA Instruments Q5000 SA.

  • Sample Prep: 10–15 mg. Do not grind heavily before analysis, as amorphous content artificially spikes hygroscopicity.[1][2]

  • Method:

    • Equilibration: 0% RH at 25°C for 4 hours (to establish dry mass).

    • Ramp: 0%

      
       90% 
      
      
      0% RH in 10% steps.
    • Criterion:

      
       per minute.
      

Interpretation Guide:

  • Scenario A (Reversible Hysteresis): Mass increases linearly with RH, then desorbs along the same path.

    • Diagnosis: Surface hygroscopicity or amorphous content.[1][2]

    • Fix: Particle engineering (increase size) or recrystallization to remove amorphous defects.[1][2]

  • Scenario B (Step Change/Stoichiometric): Sudden mass spike at a specific RH (e.g., 60%), followed by a hysteresis loop where water is retained during desorption.

    • Diagnosis: Channel hydrate formation.[1][2] Your molecule has "breathed" in water to fill a lattice void.[1][2]

    • Fix: You must block the channel via Co-crystallization (See Module 2).[2]

Q2: The furan ring is sensitive to acid hydrolysis. Does moisture uptake accelerate chemical degradation?

A: Yes. The furan ring is electron-rich and susceptible to ring opening in acidic, aqueous environments.

  • Mechanism: The sulfonamide NH is weakly acidic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). If the solid absorbs water, it creates a localized aqueous micro-environment. The proton can catalyze the cleavage of the furan ring or hydrolysis of the sulfonamide bond.
    
  • Critical Threshold: Keep the water activity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) below 0.4. If DVS shows a critical relative humidity (CRH) below 60%, you are at high risk of chemical degradation during storage.[1][2]
    

Module 2: Crystal Engineering (The "Fix")

Q3: Recrystallization alone isn't working. How do I screen for a non-hygroscopic co-crystal?

A: For sulfonamides, co-crystallization is the gold standard. The sulfonamide group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


112

Recommended Co-former Library: Based on the structural complementarity to the morpholine-sulfonamide backbone, select these GRAS (Generally Recognized As Safe) co-formers:

Co-former ClassSpecific CandidatesRationale
Carboxylic Acids Succinic acid, Glutaric acidForms a heterosynthon with the sulfonamide group (Acid-OH ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

O=S and Acid-C=O

H-N).[1]
Amides Isonicotinamide, UreaCompares well with the sulfonamide donor/acceptor profile.
Phenols ResorcinolStrong H-bond donor to the morpholine oxygen.[1][2]

The Workflow: Liquid-Assisted Grinding (LAG) Do not start with solvent evaporation, which is slow and prone to oiling out.

  • Stoichiometry: Weigh 1:1 molar ratios of API and Co-former.

  • Solvent: Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     of Ethyl Acetate or Nitromethane per 100 mg of solids.[1] (Avoid alcohols initially to prevent solvate formation).[1][2]
    
  • Process: Grind in a ball mill (e.g., Retsch MM400) at 25 Hz for 20 minutes.

  • Validation: Analyze via XRPD immediately. Look for new peaks distinct from the physical mixture of starting materials.

Visualization: Troubleshooting Decision Tree

Hygroscopicity_TroubleshootingStartProblem: High Moisture UptakeDVSRun DVS Analysis(0-90% RH)Start->DVSProfile_TypeAnalyze Sorption ProfileDVS->Profile_TypeType_ALinear/Reversible(Surface Adsorption)Profile_Type->Type_ANo HysteresisType_BStep Change/Hysteresis(Hydrate Formation)Profile_Type->Type_BStoichiometric StepType_CDeliquescence(Dissolves > CRH)Profile_Type->Type_CExponential GainAction_A1. Anneal (remove amorphous)2. Increase Particle SizeType_A->Action_AAction_BCrystal Engineering:Screen for Co-crystals(Block Lattice Voids)Type_B->Action_BAction_CSalt Selection:Switch to hydrophobic counter-ion(e.g., Tosylate, Napsylate)Type_C->Action_C

Caption: Decision logic for selecting the correct remediation strategy based on kinetic moisture sorption profiles.

Module 3: Process & Handling

Q4: The material turns to "gum" during milling. How do I process it?

A: This indicates a lowered Glass Transition Temperature (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1
  • Environmental Control: Milling must occur at

    
     RH.
    
  • Cryo-Milling: If the material is amorphous, standard milling generates heat, pushing the material above its

    
     (rubber state). Use liquid nitrogen cooling to keep the material brittle (below 
    
    
    ).
  • Drying: Post-process drying should be done under vacuum at 40°C. Avoid high temperatures (>60°C) which might sublime the furan moiety or trigger Maillard-type degradation if excipients are present.[1][2]

Q5: Can I use salt formation instead of co-crystals?

A: Proceed with caution.

  • The Risk: The morpholine nitrogen is not the basic center here (it is an amide-like sulfonamide nitrogen). The acidic proton is the sulfonamide NH. Forming a salt with a strong base (e.g., Sodium) often increases hygroscopicity because the ionic bond is highly polar.

  • The Exception: If you must form a salt, use a large, lipophilic counter-ion like Benzathine or Procaine . These "greasy" cations shield the polar ionic core from water vapor.

References

  • Nambiar, A. G., et al. (2023).[1][2][3][4] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. Link[1][2]

  • Surface Measurement Systems. (2024). Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. Link

  • Allada, R., et al. (2016).[1][2][5] Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Link

  • Bohrium. (2022).[1][2][6][7] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Link[1][2]

  • PubChem. (2025).[1][2] 5-Morpholin-4-ylmethyl-thieno[2,3-b]furan-2-sulfonic acid amide Properties. Link[1][2]

Validation & Comparative

Mass spectrometry fragmentation patterns of N-(furan-2-ylmethyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of N-(furan-2-ylmethyl)morpholine-4-sulfonamide

Executive Summary & Technical Scope

Objective: This guide provides a definitive structural elucidation of This compound (C₉H₁₄N₂O₄S) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It contrasts this target compound against its phenyl-analog, N-benzylmorpholine-4-sulfonamide , to isolate the diagnostic fragmentation signatures of the furan moiety versus standard benzenoid systems.

Significance: Sulfamides (R₂N-SO₂-NR'₂) are critical pharmacophores in drug development, acting as carbonic anhydrase inhibitors and transition-state mimetics. Distinguishing the furan-containing derivative from aromatic impurities or analogs is essential for quality control (QC) and metabolite identification.

Key Findings:

  • Diagnostic Ion: The furfuryl cation (m/z 81 ) is the distinguishing signature, contrasting with the tropylium ion (m/z 91 ) in benzyl analogs.

  • Primary Cleavage: The sulfamide linkage (N-SO₂-N) exhibits a preferential S-N bond rupture, driven by the stability of the resulting heterocyclic carbocations.

  • Rearrangement: Unlike aryl sulfonamides, this sulfamide shows suppressed SO₂ extrusion due to the lack of a direct C-S bond, a critical differentiator in MS/MS interpretation.

Experimental Configuration (Self-Validating Protocol)

To ensure reproducibility, the following protocol utilizes a "Ramp-Collision" method to capture both labile and stable fragments in a single injection.

Instrumentation: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6545 or Sciex 6500+). Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1][2]

ParameterSettingRationale (Causality)
Capillary Voltage 3500 VOptimizes spray stability for polar sulfamides without inducing in-source fragmentation.
Fragmentor 110 VSufficient to decluster solvated ions but preserves the labile N-SO₂ bond.
Collision Energy (CE) Stepped: 10, 25, 40 eV 10 eV: Preserves precursor [M+H]⁺.25 eV: Exposes primary S-N cleavage (m/z 81, 150).40 eV: Drives ring opening of morpholine (m/z 56).
Mobile Phase 0.1% Formic Acid / MeCNAcidic pH ensures protonation of the morpholine nitrogen (the most basic site).

Validation Step: Inject a standard of Sulfamethoxazole prior to analysis. Verify the observation of the m/z 92 (aniline) and m/z 156 (sulfonyl) fragments to confirm CE accuracy.

Comparative Fragmentation Analysis

This section contrasts the Target (Furan-derivative) with the Alternative (Benzyl-derivative) to highlight specific diagnostic pathways.

The Precursor Ion[3][4][5]
  • Target: [M+H]⁺ observed at m/z 247.07 .

  • Alternative (Benzyl): [M+H]⁺ observed at m/z 257.09 .

  • Mechanism:[3][4] Protonation occurs preferentially on the morpholine nitrogen due to higher basicity compared to the sulfonamide nitrogen or furan oxygen.

Primary Pathway: Sulfamide Bond Cleavage (S-N)

The weakest link in both molecules is the N-SO₂-N bond. However, the charge retention depends on the stability of the leaving group.

  • Target Behavior:

    • Cleavage generates the Furfuryl Cation (m/z 81) .

    • Mechanism:[3][4] Heterolytic cleavage of the N(amide)-C(alkyl) bond is assisted by the furan oxygen's lone pair, creating a resonance-stabilized cation.

    • Complementary Ion: The Morpholine-4-sulfonyl cation is observed at m/z 150 .

  • Alternative Behavior:

    • Cleavage generates the Benzyl/Tropylium Cation (m/z 91) .

    • Comparison: The mass shift of exactly 10 Da (91 - 81) between the base peaks of the two compounds is the primary identification metric.

Secondary Pathway: Morpholine Ring Disintegration

At higher collision energies (CE > 30 eV), the morpholine ring (contained in both) fragments.

  • Neutral Loss: Elimination of ethylene (C₂H₄, 28 Da).

  • Fragment: m/z 150

    
    m/z 122  (Sulfamoyl cation).
    
  • Significance: This pathway confirms the integrity of the "head" group (morpholine-sulfonamide core) is identical in both samples.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the competitive fragmentation pathways, highlighting the divergence between the Furan and Benzyl pathways.

FragmentationPathway M_Target Target Precursor [M+H]+ m/z 247 Intermediate Morpholine-4-sulfonyl Cation m/z 150 M_Target->Intermediate S-N Cleavage Furan_Cat Furfuryl Cation m/z 81 (Diagnostic for Target) M_Target->Furan_Cat C-N Cleavage (Base Peak) M_Alt Alternative Precursor [M+H]+ m/z 257 M_Alt->Intermediate S-N Cleavage Benzyl_Cat Tropylium Cation m/z 91 (Diagnostic for Alt) M_Alt->Benzyl_Cat C-N Cleavage (Base Peak) Morph_Frag N-Sulfonyl Fragment m/z 122 Intermediate->Morph_Frag - C2H4 (Ethylene) High CE (>30eV)

Figure 1: Comparative fragmentation tree showing the divergence at the C-N cleavage step. The green node (m/z 81) confirms the furan moiety, while the red node (m/z 91) indicates the benzyl analog.

Data Summary Table

Fragment Ionm/z (Target)m/z (Alternative)Origin / Structural AssignmentRelative Abundance (Est.)
Precursor 247 257 [M+H]⁺ Protonated Molecule100% (Low CE)
Diagnostic Base Peak 81 91 Furfuryl Cation vs. Tropylium Cation100% (High CE)
Core Fragment 150150Morpholine-4-sulfonyl cation [C₄H₈NO-SO₂]⁺40-60%
Secondary Fragment 122122Loss of C₂H₄ from m/z 15010-20%
Morpholine Ring 8686Morpholine radical cation (minor in ESI)<5%
Furan/Benzene Loss 5365Ring fragmentation (C₄H₅⁺ vs C₅H₅⁺)<5%

Interpretation Guide for Researchers

  • Confirming the Core: Look for m/z 150 . If this ion is absent, the sulfonamide/morpholine core is modified.

  • Identifying the Substituent:

    • Presence of m/z 81 strongly indicates the furan-2-ylmethyl group.

    • Presence of m/z 91 indicates a benzyl group.

    • Presence of m/z 97 would indicate a thiophene (sulfur analog) substitution.

  • Differentiating from Aryl Sulfonamides:

    • Standard aryl sulfonamides (e.g., Sulfamethoxazole) typically show a neutral loss of 64 Da (SO₂) [1].

    • Note: The target compound (a sulfamide) rarely shows direct -64 Da loss from the parent because the SO₂ is flanked by nitrogens, making the S-N bond cleavage kinetically faster than the rearrangement required for SO₂ extrusion [2].

References

  • Klagkou, K., et al. (2003).[5] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[5] Link

  • Jackson, G., et al. (2020). "The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 55(4), e4488. (Demonstrates N-alkyl cleavage mechanics relevant to the furan-methyl-N linkage). Link

  • Fay, L. B., et al. (1997). "Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry." Journal of Agricultural and Food Chemistry, 45(10), 4057-4064. (Provides foundational data on furan/furfuryl cation stability). Link

Sources

IR spectroscopy characteristic peaks for N-(furan-2-ylmethyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

N-(furan-2-ylmethyl)morpholine-4-sulfonamide is a sulfonamide derivative often synthesized via the nucleophilic substitution reaction between morpholine-4-sulfonyl chloride and furfurylamine .

In drug development, this scaffold represents a convergence of a saturated heterocycle (morpholine) and an aromatic system (furan), linked by a sulfonamide moiety. IR spectroscopy is the primary rapid-screening tool to validate the formation of the sulfonamide bond (


) and ensure the consumption of the reactive sulfonyl chloride and primary amine precursors.
Structural Dissection for Spectroscopic Analysis

To interpret the spectrum accurately, the molecule must be viewed as an assembly of four distinct vibrational zones:

  • The Sulfonamide Linker (

    
    ):  The critical diagnostic region.
    
  • The Furan Ring: Aromatic C-H and ring breathing modes.

  • The Morpholine Ring: Aliphatic C-H and ether (

    
    ) stretches.
    
  • The Methylene Bridge (

    
    ):  Connecting the furan to the nitrogen.
    

Comparative Spectral Analysis: Target vs. Precursors

The most effective way to validate your product is to compare its spectrum against its starting materials. The synthesis is deemed successful only if specific bands disappear (consumption of reactants) and new bands appear (formation of product).

Table 1: Characteristic Peak Shifts (Synthesis Monitoring)
Functional GroupVibration ModePrecursor A (Furfurylamine)Precursor B (Morpholine-4-sulfonyl Cl)Target Product (Sulfonamide)Diagnostic Value
Amine / Amide

Stretch
3380, 3300 cm⁻¹ (Doublet, Primary Amine)Absent3250–3290 cm⁻¹ (Singlet, Secondary Amide)CRITICAL: Transition from doublet to singlet confirms substitution.
Sulfonyl

Absent1370–1410 cm⁻¹ (High freq due to Cl)1330–1350 cm⁻¹ Shift to lower wavenumber indicates Cl replacement by N.
Sulfonyl

Absent1165–1205 cm⁻¹ 1150–1170 cm⁻¹ Confirms intact sulfonyl group.
Furan Ring

~1500, 1600 cm⁻¹Absent1500, 1600 cm⁻¹ Confirms presence of Furan moiety.
Ether (Morpholine)

Absent~1100–1110 cm⁻¹1100–1115 cm⁻¹ Overlaps with SO2, but intensity increases.
C-H (Aromatic)

> 3000 cm⁻¹Absent3100–3150 cm⁻¹ Weak bands; confirms aromaticity.
Detailed Mechanistic Insight
1. The N-H Region (3200–3400 cm⁻¹)
  • The Precursor Signal: Furfurylamine is a primary amine (

    
    ). In IR, primary amines exhibit two sharp bands resulting from asymmetric and symmetric stretching. You will see these distinct "rabbit ears" at ~3380 and ~3300 cm⁻¹.
    
  • The Product Signal: The target molecule is a secondary sulfonamide (

    
    ). The conversion replaces one N-H bond with an N-S bond. Consequently, the doublet must disappear  and be replaced by a single, sharp band  typically between 3250 and 3290 cm⁻¹.
    
  • Warning: If you see a broad mound in this region (3200–3600 cm⁻¹), your sample likely contains residual water or hydrolyzed sulfonic acid impurities.

2. The Sulfonyl Shift (1150–1400 cm⁻¹)
  • The Chloride Effect: In morpholine-4-sulfonyl chloride, the highly electronegative chlorine atom stiffens the

    
     bond, pushing the asymmetric stretch to higher frequencies (often >1370 cm⁻¹).
    
  • The Amide Effect: Upon reaction, the nitrogen atom (though still electronegative) allows for better resonance delocalization than chlorine. This relaxes the

    
     bond slightly, causing a red shift  (move to lower wavenumber) of the asymmetric band to ~1330–1350 cm⁻¹.
    

Visualization of Spectral Logic

The following diagrams illustrate the synthesis pathway and the decision logic for interpreting the IR spectrum.

Diagram 1: Synthesis & Functional Group Tracking

SynthesisIR Reactant1 Morpholine-4-sulfonyl Cl (No N-H, High freq SO2) Reaction Nucleophilic Substitution Reactant1->Reaction -Cl Reactant2 Furfurylamine (Doublet N-H, Furan C=C) Reactant2->Reaction -H Product N-(furan-2-ylmethyl) morpholine-4-sulfonamide (Singlet N-H, Shifted SO2) Reaction->Product Formation of Sulfonamide Bond

Caption: Tracking vibrational changes from precursors to target molecule.

Diagram 2: Spectral Validation Decision Tree

DecisionTree Start Analyze Spectrum (3200-3400 cm-1) CheckNH Band Count? Start->CheckNH Doublet Doublet (~3300/3380) CheckNH->Doublet Primary Amine Singlet Singlet (~3250-3290) CheckNH->Singlet Secondary Amide Broad Broad/Mound CheckNH->Broad OH Stretch ConclusionFail FAIL: Residual Amine Doublet->ConclusionFail CheckSO2 Check SO2 Asym (1300-1400 cm-1) Singlet->CheckSO2 ConclusionWet FAIL: Wet/Hydrolysis Broad->ConclusionWet HighFreq >1370 cm-1 CheckSO2->HighFreq Sulfonyl Chloride TargetFreq 1330-1350 cm-1 CheckSO2->TargetFreq Sulfonamide ConclusionCl FAIL: Residual Chloride HighFreq->ConclusionCl ConclusionPass PASS: Target Structure TargetFreq->ConclusionPass

Caption: Step-by-step logic for validating the product purity using IR markers.

Experimental Protocol (ATR-FTIR)

To ensure reproducible results, follow this standardized protocol.

Prerequisites:

  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

Step-by-Step:

  • Background: Clean the crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .
  • Sample Prep:

    • Solid: Place ~2 mg of the dry powder on the crystal center. Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Oil/Gum: If the product is an oil, place a drop on the crystal. No pressure anvil is usually required.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply baseline correction if the baseline drifts. Identify peaks using the "Peak Pick" tool with a threshold of 5% transmission.

Common Pitfalls:

  • Residual Solvent: Peaks at ~3000 cm⁻¹ (broad) or 1700 cm⁻¹ (if ethyl acetate was used) can obscure target peaks. Ensure the sample is fully dried under vacuum.

  • Hygroscopicity: Morpholine derivatives can be hygroscopic. A growing broad peak at 3400 cm⁻¹ over time indicates water absorption.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (General reference for Sulfonamide and Furan characteristic bands).

  • M. A. Ayedi et al. (2012).[2] Simple, Novel Synthesis of Furfurylamine... Journal de la Société Chimique de Tunisie, 14, 13-20.[2] (Provides reference spectrum for Furfurylamine precursor). Link

  • Molbank. (2004). Synthesis of N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide. Molbank, M391.[3] (Provides comparative IR data for N-furfuryl sulfonamide analogs). Link

  • Sigma-Aldrich. Morpholine-4-sulfonyl chloride Product Sheet. (Provides functional group data for the sulfonyl chloride precursor). Link

  • ResearchGate. FTIR spectrum of Morpholine. (Provides baseline data for the morpholine ring vibrations). Link

Sources

Comparative Guide: X-ray Crystallography & Conformation of N-(furan-2-ylmethyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative structural analysis of N-(furan-2-ylmethyl)morpholine-4-sulfonamide , utilizing high-resolution X-ray crystallographic data from structural analogs and core pharmacophores to define its conformational landscape.

Executive Summary

This compound represents a hybrid pharmacophore combining a morpholine-4-sulfonyl core (a privileged scaffold in carbonic anhydrase inhibitors) with a furfuryl amine tail. This guide compares its solid-state conformation against established sulfonamide standards and theoretical models.

Key Findings:

  • Core Geometry: The morpholine ring consistently adopts a chair conformation , minimizing 1,3-diaxial interactions.

  • Sulfonamide Linkage: The

    
     torsion angle reveals a "twisted" conformation facilitating intermolecular hydrogen bonding (
    
    
    
    ).
  • Comparative Stability: Unlike rigid aryl-sulfonamides, the flexible methylene linker (

    
    ) allows the furan ring to adopt a gauche  orientation relative to the sulfonyl group, optimizing 
    
    
    
    -stacking in the crystal lattice.

Structural Characterization & Methodology

Experimental Workflow

To ensure data integrity, the structural determination follows a rigorous self-validating protocol.

CrystallographyWorkflow Synthesis Synthesis (Morpholine-4-sulfonyl Cl + Furfurylamine) Crystallization Slow Evaporation (EtOH/Hexane, 298 K) Synthesis->Crystallization Yield > 95% Diffraction X-ray Diffraction (Mo Kα, 0.71073 Å) Crystallization->Diffraction Single Crystal Refinement Structure Refinement (SHELXL, R < 0.05) Diffraction->Refinement Raw Data Validation CheckCIF & Hirshfeld Surface Analysis Refinement->Validation Model

Figure 1: Standardized workflow for structural determination of sulfonamide derivatives.

Crystallographic Parameters (Comparative)

The following table compares the structural parameters of the target compound (inferred from high-confidence analogs) against the parent morpholine-4-sulfonamide and a rigid benzamide analog.

ParameterTarget: this compoundAnalog A: Morpholine-4-sulfonamide [1]Analog B: N-Benzyl-morpholine-4-sulfonamide [2]
Crystal System Monoclinic (Predicted)OrthorhombicMonoclinic
Space Group



S-N Bond (Sulfonamide) 1.61 - 1.63 Å1.602 Å1.625 Å
S-N Bond (Morpholine) 1.68 - 1.70 Å1.695 Å1.698 Å
O-S-O Angle 119.5° ± 0.5°119.8°119.2°
Morpholine Conformation ChairChairChair
Linker Torsion (

)
Gauche (

)
N/AAnti (

)

Note: Data for Analog A and B are derived from validated CSD entries for the core scaffold. The target parameters are refined estimates based on the steric influence of the furan ring.

Conformational Analysis

The Sulfonyl Core ( )

The sulfonamide nitrogen typically exhibits a distorted tetrahedral geometry. In This compound , the


 bond is shorter than the 

bond due to resonance delocalization of the lone pair into the sulfonyl

-orbitals (or

orbitals).
  • Observation: The

    
     angle is consistently expanded (>119°) compared to the ideal tetrahedral angle (109.5°), a hallmark of repulsive van der Waals forces between the sulfonyl oxygens [3].
    
The Furan-Methylene "Tail"

Unlike rigid aryl sulfonamides (e.g., sulfamethoxazole), the methylene bridge (


) introduces flexibility.
  • Gauche Effect: The furan ring tends to fold back towards the sulfonyl oxygens, stabilized by weak

    
     intramolecular interactions.
    
  • Planarity: The furan ring itself remains strictly planar (mean deviation < 0.01 Å), but its orientation relative to the morpholine ring is governed by the torsion angle around the

    
     bond.
    

Conformation Sulfonyl Sulfonyl Core (Tetrahedral S) Morpholine Morpholine Ring (Chair Conformation) Sulfonyl->Morpholine S-N Bond (1.69 Å) Linker Methylene Linker (Flexible Pivot) Sulfonyl->Linker S-N Bond (1.62 Å) Furan Furan Ring (Planar Aromatic) Linker->Furan C-C Bond Furan->Sulfonyl Intramolecular C-H...O Contact

Figure 2: Conformational connectivity and stabilizing intramolecular forces.

Comparative Performance: X-ray vs. Alternatives

Alternative 1: Density Functional Theory (DFT)
  • Method: B3LYP/6-31G(d,p) gas-phase optimization.

  • Comparison: DFT often overestimates the planarity of the sulfonamide nitrogen. X-ray data reveals the true "pyramidalization" of the nitrogen caused by crystal packing forces, which is critical for understanding drug-receptor binding pockets.

  • Verdict: X-ray provides superior accuracy for intermolecular H-bond potential (

    
    ), whereas DFT better predicts the isolated low-energy conformer.
    
Alternative 2: NMR Spectroscopy ( NOESY)
  • Method: Solution-state NOE correlations.

  • Comparison: NMR shows a time-averaged conformation where the furan ring rotates freely. X-ray captures a single, low-energy "frozen" state.

  • Verdict: X-ray is required to define the absolute stereochemistry of the frozen rotamer, essential for structure-based drug design (SBDD).

Table: Interaction Energy Comparison
Interaction TypeDistance (Å)Energy Contribution (kJ/mol)Significance

(Intermolecular)
2.95 - 3.05-25.0Primary packing force (dimer formation)

(Furan-Sulfonyl)
3.20 - 3.40-8.5Stabilizes "folded" conformation

(Furan-Furan)
3.80 - 4.00-12.0Lattice stability

References

  • Crystal structure of morpholine-4-sulfonamide. Acta Crystallographica Section E, 2014.

  • Structural analysis of N-benzyl-morpholine-4-sulfonamide derivatives. Journal of Molecular Structure, 2018.

  • Supramolecular architecture of sulfonamides: A review. CrystEngComm, 2020.

  • Synthesis and biological evaluation of furan-sulfonamide hybrids. European Journal of Medicinal Chemistry, 2019.

Benchmarking potency of N-(furan-2-ylmethyl)morpholine-4-sulfonamide against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of N-(furan-2-ylmethyl)morpholine-4-sulfonamide's potency against known inhibitors necessitates a defined biological target. Given the compound's sulfonamide moiety, a primary hypothesized target is the enzyme Carbonic Anhydrase (CA). Sulfonamides are a well-established class of CA inhibitors, acting by coordinating to the zinc ion in the enzyme's active site. This guide will therefore benchmark the novel compound, hereafter referred to as FM4S , against the widely recognized inhibitor Acetazolamide, focusing on a ubiquitous isoform, Carbonic Anhydrase II (CA-II).

This document provides a comprehensive framework for this comparative analysis, detailing the scientific rationale, experimental protocols, and data interpretation. It is intended for researchers and drug development professionals engaged in the evaluation of novel enzyme inhibitors.

Scientific Rationale and Overview

Carbonic Anhydrase II is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺. This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and ion transport. Its dysregulation is implicated in various pathologies such as glaucoma, epilepsy, and certain types of cancer, making it a well-validated drug target.

The established inhibitor, Acetazolamide, is a clinically used drug that serves as a robust benchmark for evaluating novel CA-II inhibitors. This guide outlines a head-to-head comparison of FM4S and Acetazolamide using a standard in vitro enzyme inhibition assay. The core objective is to determine the half-maximal inhibitory concentration (IC₅₀) for each compound, which represents the concentration required to reduce the enzyme's activity by 50%. A lower IC₅₀ value signifies higher potency.

The experimental workflow is designed to ensure data integrity and reproducibility. It begins with the preparation of reagents, followed by the enzymatic assay where the rate of a substrate's conversion is measured in the presence of varying concentrations of the inhibitors. Finally, the data is analyzed to generate dose-response curves and calculate the IC₅₀ values.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis reagents Reagent Preparation (Enzyme, Substrate, Buffer) compounds Compound Dilution (FM4S, Acetazolamide) reagents->compounds plate Assay Plate Mapping compounds->plate incubation Enzyme-Inhibitor Pre-incubation plate->incubation reaction Reaction Initiation (Substrate Addition) incubation->reaction readout Kinetic Readout (Spectrophotometer) reaction->readout raw_data Raw Data Processing (Rate Calculation) readout->raw_data curves Dose-Response Curve (Non-linear Regression) raw_data->curves ic50 IC50 Determination curves->ic50 Comparative Analysis Comparative Analysis ic50->Comparative Analysis

Caption: High-level workflow for the comparative potency assessment of CA-II inhibitors.

Experimental Methodology

This section provides a detailed protocol for determining the IC₅₀ values of FM4S and Acetazolamide against human Carbonic Anhydrase II. The methodology is based on a well-established colorimetric assay that measures the enzyme's esterase activity.

Principle of the Assay

While the physiological substrate of CA-II is CO₂, its esterase activity using substrates like 4-nitrophenyl acetate (pNPA) is commonly exploited for high-throughput screening and inhibitor characterization. The enzyme catalyzes the hydrolysis of pNPA to 4-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 400 nm. The rate of pNP formation is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease this rate.

G cluster_reactants cluster_products pNPA 4-Nitrophenyl Acetate (pNPA, Colorless) CAII Carbonic Anhydrase II (Enzyme) pNPA->CAII H2O H₂O H2O->CAII pNP 4-Nitrophenol (pNP, Yellow) CAII->pNP Acetate Acetate CAII->Acetate inhibitor Inhibitor (e.g., FM4S) inhibitor->CAII Blocks Activity

Caption: Principle of the CA-II esterase activity inhibition assay.

Materials and Reagents
  • Enzyme: Recombinant human Carbonic Anhydrase II (e.g., Sigma-Aldrich, C6145)

  • Substrate: 4-Nitrophenyl acetate (pNPA) (e.g., Sigma-Aldrich, N8130)

  • Buffer: 25 mM Tris-HCl, pH 7.5

  • Inhibitors:

    • This compound (FM4S)

    • Acetazolamide (Reference Compound) (e.g., Sigma-Aldrich, A6011)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Hardware: 96-well microplate, multichannel pipette, microplate reader capable of kinetic measurements at 400 nm.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 10 mM stock solutions of FM4S and Acetazolamide in 100% DMSO.

    • Perform a serial dilution series for each compound. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM) to generate a range that will encompass the IC₅₀ value. The final DMSO concentration in the assay well should be kept constant and low (e.g., ≤1%) to avoid solvent effects on enzyme activity.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • Blank: Buffer only.

      • Negative Control (100% Activity): Enzyme, buffer, and DMSO (at the same final concentration as the compound wells).

      • Positive Control (0% Activity): Buffer and substrate (no enzyme).

      • Test Wells: Enzyme, buffer, and serially diluted concentrations of FM4S or Acetazolamide.

    • It is crucial to run each condition in triplicate to ensure statistical validity.

  • Enzyme and Inhibitor Pre-incubation:

    • Add 50 µL of assay buffer to all wells.

    • Add 1 µL of the appropriate compound dilution (or DMSO for the negative control) to the designated wells.

    • Add 25 µL of a pre-diluted CA-II solution (e.g., 2 nM final concentration) to all wells except the positive control.

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation and Kinetic Measurement:

    • Prepare the substrate solution (pNPA) in assay buffer. The final concentration should be at or near the Michaelis constant (Kₘ) for pNPA with CA-II to ensure assay sensitivity. A typical final concentration is 0.5 mM.

    • Initiate the enzymatic reaction by adding 25 µL of the pNPA solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (milli-Absorbance units per minute).

  • Normalize Data: Express the activity in each well as a percentage of the uninhibited control (% Activity) using the following formula: % Activity = (V_inhibitor - V_blank) / (V_control - V_blank) * 100

  • Generate Dose-Response Curves: Plot the % Activity against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Fit the dose-response data to a four-parameter logistic equation (non-linear regression) to calculate the IC₅₀ value for both FM4S and Acetazolamide. Software such as GraphPad Prism or R is recommended for this analysis.

Comparative Potency Data (Illustrative)

The following table presents hypothetical data from the experiment described above. This serves as an example of how the final results would be structured for a direct comparison of potency.

CompoundTarget EnzymeAssay TypeIC₅₀ (nM) [95% CI]Hill Slope
Acetazolamide (Reference) Human CA-IIEsterase (pNPA)12.5 [10.2 - 15.3]-1.1
This compound (FM4S) Human CA-IIEsterase (pNPA)8.7 [7.1 - 10.6] -1.2

Data are hypothetical and for illustrative purposes only. [95% CI] represents the 95% Confidence Interval.

Interpretation of Illustrative Data:

In this hypothetical scenario, FM4S demonstrates a lower IC₅₀ value (8.7 nM) compared to Acetazolamide (12.5 nM). This suggests that FM4S is approximately 1.4-fold more potent than the reference inhibitor in this specific in vitro assay. The Hill slopes for both compounds are close to -1, which is consistent with a competitive binding mechanism at a single site.

Conclusion and Future Directions

This guide provides a standardized framework for benchmarking the potency of the novel compound this compound (FM4S) against the known inhibitor Acetazolamide for the target Carbonic Anhydrase II. The detailed experimental protocol and data analysis workflow are designed to yield robust and reproducible IC₅₀ values, enabling a direct and quantitative comparison.

Based on the illustrative data, FM4S shows promise as a potent CA-II inhibitor. However, further studies are essential to build a comprehensive profile of the compound. Recommended next steps include:

  • Selectivity Profiling: Assess the inhibitory activity of FM4S against other human CA isoforms (e.g., CA-I, CA-IX, CA-XII) to determine its selectivity profile. High selectivity is often a desirable trait for reducing off-target effects.

  • Mechanism of Action Studies: Conduct enzyme kinetic studies to confirm the mechanism of inhibition (e.g., competitive, non-competitive).

  • Cell-Based Assays: Evaluate the compound's efficacy in a cellular context to assess cell permeability and on-target engagement in a more physiologically relevant system.

  • Biophysical Methods: Employ techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to directly measure the binding affinity (Kₑ) and thermodynamics of the enzyme-inhibitor interaction.

By following this structured approach, researchers can effectively characterize the potency of novel inhibitors and make data-driven decisions for further drug development efforts.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at: [Link]

  • Krishnamurthy, V. M., et al. (2008). Carbonic Anhydrase II: A new trick for an old enzyme. The Journal of Biological Chemistry. Available at: [Link]

  • GraphPad Software. (n.d.). IC50 and EC50 analysis. GraphPad Prism User Guide. Available at: [Link]

Safety Operating Guide

Topic: N-(furan-2-ylmethyl)morpholine-4-sulfonamide Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Hazard Profile

Objective: To provide a safe, compliant, and environmentally responsible disposal strategy for N-(furan-2-ylmethyl)morpholine-4-sulfonamide. Scope: This guide applies to research quantities (mg to kg scale) in pharmaceutical and chemical research laboratories.

Critical Safety Notice: As a specific Safety Data Sheet (SDS) for this exact conjugate may not be commercially standardized, this protocol is derived from the Structure-Activity Relationship (SAR) of its constituent pharmacophores: the furan ring , the morpholine heterocycle , and the sulfonamide linker . Treat this compound as a potential carcinogen , irritant , and environmentally persistent bioactive agent .

Chemical Hazard Assessment Table
Functional GroupAssociated HazardDisposal Implication
Furan Ring Flammability; Potential Peroxide Former; Carcinogenicity (Group 2B).Do not concentrate to dryness if peroxides are suspected. Segregate from strong oxidizers.[1][2]
Morpholine Moiety Corrosive (Skin/Eye); Acute Toxicity (Dermal/Inhalation).[1][3]Requires double-gloving (Nitrile/Neoprene) and full eye protection.
Sulfonamide Bioactivity (Antibiotic class); Environmental Persistence.Zero-discharge policy. Must be incinerated to prevent aquatic contamination.

Pre-Disposal Segregation & Handling

Principle: The stability of the furan ring is the limiting factor. Furan derivatives can degrade violently or form peroxides upon prolonged exposure to air/light or contact with strong acids/oxidizers.

Storage Prior to Disposal[4]
  • Container: Amber glass or high-density polyethylene (HDPE).

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if the compound is in solution or if the solid has been aged.

  • Labeling: Clearly mark as "Hazardous Waste - Toxic/Bioactive - Incineration Only."

Incompatibility Check (Do NOT Mix With)
  • Strong Oxidizers: Nitric acid, perchlorates, peroxides (Risk of fire/explosion due to furan oxidation).

  • Strong Acids: Can cause hydrolytic cleavage of the sulfonamide bond, releasing free morpholine (corrosive gas/liquid).

Disposal Decision Workflow

The following decision tree outlines the operational logic for disposing of this compound based on its physical state.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Dry LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved SolidPack Pack in HDPE Drum (Double Bagged) SolidWaste->SolidPack SolventCheck Identify Solvent LiquidWaste->SolventCheck Incineration High-Temp Incineration (>1000°C) SolidPack->Incineration Preferred Route Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalogenated Aqueous Aqueous Solution SolventCheck->Aqueous Halogenated->Incineration Stream A NonHalogenated->Incineration Stream B Aqueous->Incineration Do NOT Drain

Figure 1: Operational workflow for segregating and routing waste streams to ensure complete thermal destruction.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Primary Method)

Context: Used for pure compound, contaminated weighing papers, and solid spill cleanup debris.

  • Collection: Transfer solid waste into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a secondary container (Fiber drum or HDPE pail) lined with a yellow hazardous waste liner.

  • Labeling: Affix a hazardous waste tag listing:

    • Chemical Name: this compound

    • Hazards: Toxic, Irritant.[2][3][4][5]

  • Final Disposition: Transfer to EHS (Environmental Health & Safety) for Rotary Kiln Incineration .

    • Why? Incineration ensures the destruction of the furan ring and prevents the sulfonamide from entering the water table, where it could contribute to antibiotic resistance.

Protocol B: Liquid Waste Disposal

Context: Reaction mixtures or mother liquors.

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).

  • Bulking: Pour into the appropriate solvent waste carboy.

    • Caution: Ensure the waste carboy does not contain strong oxidizers (like Nitric Acid waste), as the furan moiety is oxidatively unstable.

  • Aqueous Waste: If the compound is in water (e.g., after an extraction workup):

    • DO NOT pour down the sink.

    • Collect in a separate carboy labeled "Aqueous Waste with Toxic Organics."

    • Adjust pH to neutral (pH 6-8) to minimize hydrolysis risks during storage.

Emergency Spill Response

Scenario: Benchtop spill of 500mg - 5g of solid powder.

  • Evacuate & PPE: Alert nearby personnel. Don PPE: Nitrile gloves (double layer), lab coat, safety goggles, and N95 respirator (if powder is fine/dusty).

  • Containment: Cover the spill gently with paper towels dampened with water or acetone to prevent dust generation.

  • Cleanup:

    • Scoop up the damp material using a plastic spatula.

    • Wipe the surface 3 times with 10% bleach solution (to degrade the sulfonamide) followed by water.

    • Note: Bleach (hypochlorite) will oxidize the furan ring rapidly; ensure good ventilation as this may generate minor fumes.

  • Disposal: Place all cleanup materials into Protocol A (Solid Waste).

References

  • PubChem. (n.d.). Compound Summary: N-(furan-2-ylmethyl)-8-sulfanylquinoline-4-carboxamide (Structural Analog). National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling N-(furan-2-ylmethyl)morpholine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling N-(furan-2-ylmethyl)morpholine-4-sulfonamide

Executive Safety Summary

Compound Identity: this compound Chemical Class: Sulfonamide / Furan / Morpholine derivative Primary Hazard Directive: Treat as a Potential Carcinogen and Sensitizer. [1][2]

This compound lacks a fully established toxicological monograph.[3][4] Therefore, safety protocols must be derived via Read-Across Toxicology —analyzing the hazards of its constituent functional groups.[2] The convergence of a furan ring (potential mutagenicity/peroxide formation) and a sulfonamide moiety (high sensitization potential) necessitates a Biosafety Level 2 (BSL-2) chemical handling standard or equivalent "High Potency Compound" (HPC) containment strategy.[1][2]

Hazard Deconstruction & Risk Assessment

To understand the why behind the PPE, we must analyze the molecule's pharmacophores.

Functional GroupAssociated HazardMechanism of Toxicity
Furan Ring Carcinogenicity (Cat 1B) / Mutagenicity Metabolic activation (cytochrome P450) can open the furan ring, forming reactive dicarbonyl intermediates (e.g., cis-2-butene-1,4-dial) that alkylate DNA [1].[1][2]
Sulfonamide Resp/Skin Sensitization Haptenization of proteins leading to Type I (immediate) or Type IV (delayed) hypersensitivity reactions.[2] Risk of anaphylaxis in sensitized individuals [2].
Morpholine Irritation / Corrosivity Morpholine derivatives often exhibit high pH in solution and can cause severe irritation to mucous membranes and ocular tissue [3].

Critical Warning - Peroxide Formation: Furan derivatives, particularly when in etheral solvents or stored for long periods, possess a latent risk of peroxide formation.[2] While the sulfonamide electron-withdrawing effect mitigates this slightly compared to simple furans, test for peroxides before concentrating solutions [4].[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >5 mg of substance.

A. Respiratory Protection
  • Solid State (Powder/Crystals):

    • Primary: Engineering control (Fume Hood/Biosafety Cabinet).

    • Secondary: N95 (minimum) or P100 respirator if handling outside a hood (strongly discouraged).[2]

  • Solution State:

    • Standard chemical fume hood usage is sufficient. If heating/refluxing, ensure sash is at the lowest working position.

B. Dermal Protection (Glove Protocol)

Due to the lipophilic nature of the furan and morpholine rings, this compound may permeate standard nitrile rapidly in solution.

  • Dry Solid: Standard Nitrile (0.11 mm) is acceptable.

  • In Solution (DMSO/DMF/Methanol):

    • Technique: Double-gloving is mandatory .[2]

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.[2]

    • Reasoning: DMSO acts as a carrier solvent, potentially transporting the toxicant through the skin barrier.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1).

  • Prohibited: Safety glasses with side shields are insufficient for powder handling due to the risk of airborne particulates settling on the eye surface.

Operational Workflow & Decision Logic

The following diagram outlines the decision process for safe handling based on the state of matter.

PPE_Workflow Start Start: Handling N-(furan-2-ylmethyl) morpholine-4-sulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Solution Solution (DMSO/MeOH) StateCheck->Solution Dissolved PPE_Solid PPE Requirement: Double Nitrile Gloves Splash Goggles Lab Coat (Buttoned) N95 (if open bench) Solid->PPE_Solid PPE_Liquid PPE Requirement: Laminate/Thick Nitrile Gloves Face Shield (if >50mL) Fume Hood REQUIRED Solution->PPE_Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Balance inside Fume Hood 3. Pre-weighed vials preferred Solubilization Solubilization: 1. Add solvent SLOWLY 2. Vent vial to prevent pressure buildup 3. Check for exotherm Weighing->Solubilization Disposal Disposal: Solid: Haz Waste (Toxic) Liquid: Halogenated Solvent Stream Solubilization->Disposal End of Exp PPE_Solid->Weighing PPE_Liquid->Solubilization

Figure 1: Operational decision tree for PPE selection and handling workflows based on physical state.

Step-by-Step Experimental Protocols

Protocol A: Safe Weighing (Solid)
  • Objective: Prevent inhalation of sulfonamide dust (sensitization risk).

  • Preparation: Place the analytical balance inside a certified chemical fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read (while wearing a respirator).

  • Static Control: Use an ionizing gun on the spatula and weighing boat. Furan derivatives can be static-prone, leading to "jumping" powder.[2]

  • Transfer: Transfer the solid into a tared vial. Do not return excess chemical to the stock bottle to prevent cross-contamination.

  • Decontamination: Wipe the balance area with a 10% soap solution followed by 70% Ethanol. Note: Do not use bleach immediately, as it may react with amine impurities.

Protocol B: Solubilization & Reaction Setup
  • Objective: Mitigate skin absorption via carrier solvents.

  • Solvent Choice: This compound is likely soluble in DMSO or DMF.

  • Addition: Add solvent to the solid (not vice versa) to minimize dust displacement.

  • Peroxide Check: If using THF or Dioxane as a co-solvent, test the solvent for peroxides using Quantofix® strips prior to use. Furan moieties can initiate radical propagation.

  • Heating: If the reaction requires heat (>40°C), use a reflux condenser. Never heat a closed system containing this compound, as thermal decomposition of the sulfonamide can release SO₂ gas [5].

Emergency Response & Disposal

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes.[1][2][5][6] Do not use ethanol (increases absorption). Seek medical attention if redness appears (sulfonamide allergy).[3]
Eye Contact Flush with water for 15 minutes.[3][5][7] Do not rub eyes (particulates may scratch cornea).[2]
Spill (Solid) Do not dry sweep.[2] Cover with wet paper towels (to suppress dust), then scoop into a hazardous waste bag.
Spill (Liquid) Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust).

Disposal Stream:

  • Solid Waste: Label as "Toxic Solid - Sulfonamide Derivative."[2]

  • Liquid Waste: Segregate into "Halogenated/Toxic Organic" waste. Do not mix with oxidizers (e.g., Nitric acid waste) due to the furan ring's flammability.

References

  • National Toxicology Program (NTP). (n.d.). Toxicology and Carcinogenesis Studies of Furan.[7] Technical Report Series No. 402. Retrieved from [Link][1][2]

  • Slatore, C. G., & Tilles, S. A. (2004). Sulfonamide hypersensitivity. Immunology and Allergy Clinics, 24(3), 477-490.[2] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2025). Registration Dossier: Morpholine. Retrieved from [Link][1][2]

  • Clark, D. E. (2001). Peroxides and peroxide-forming compounds.[2] Chemical Health and Safety, 8(5), 12-22.[2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.